3-Cyano-4-fluorophenylacetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-cyano-4-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-8-2-1-6(4-9(12)13)3-7(8)5-11/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBONCGSXZWPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378784 | |
| Record name | 2-(3-cyano-4-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519059-11-1 | |
| Record name | 2-(3-cyano-4-fluorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Cyano-4-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a multi-step synthesis protocol for 3-Cyano-4-fluorophenylacetic acid, a valuable building block in pharmaceutical and agrochemical research. The described pathway is based on established and reliable chemical transformations, offering a practical approach for laboratory-scale preparation.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process commencing from commercially available 4-fluorobenzaldehyde. The overall strategy involves the sequential introduction of the cyano and acetic acid functionalities onto the fluorinated benzene ring. The key transformations include bromination, cyanation, reduction, halogenation, another cyanation, and finally, hydrolysis.
physicochemical properties of 3-Cyano-4-fluorophenylacetic acid
An In-depth Technical Guide on the Physicochemical Properties of 3-Cyano-4-fluorophenylacetic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is fundamental. These characteristics govern a molecule's behavior, from its solubility and stability to its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed overview of the core (CAS No. 519059-11-1), a compound of interest in medicinal chemistry and materials science.
Core Physicochemical Data
The following table summarizes the key . This data, a combination of predicted and available experimental values, offers a quantitative snapshot of the compound's profile.
| Property | Value | Data Type | Source |
| Molecular Formula | C₉H₆FNO₂ | - | [1] |
| Molecular Weight | 179.15 g/mol | Calculated | [1] |
| pKa | 4.05 ± 0.10 | Predicted | [1] |
| Water Solubility | 0.39 g/L (at 25 °C) | Experimental | [1] |
| LogP (XLogP3-AA) | 1.2 | Computed | [1] |
| Topological Polar Surface Area | 61.1 Ų | Computed | [1] |
| Hydrogen Bond Acceptor Count | 4 | Computed | [1] |
| Rotatable Bond Count | 2 | Computed | [1] |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for verifying and expanding upon existing data. The following sections outline standard protocols for determining the key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point is a crucial indicator of a solid compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to lower and broaden this range.[2]
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[3][4] The tube is tapped gently to ensure dense packing.[4]
-
Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.
-
Approximate Determination: A rapid heating rate (e.g., 10-20°C per minute) is used initially to determine an approximate melting range.[5] This helps to save time in subsequent, more precise measurements.
-
Precise Determination: The apparatus is allowed to cool. A new sample is then heated slowly, with the temperature ramp set to about 2°C per minute, starting from a temperature 5-10°C below the approximate melting point.[5]
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[4] The procedure is repeated to ensure consistency.
Solubility Determination
Solubility is a measure of how much solute can dissolve in a given solvent and is a critical factor for drug delivery and formulation. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[6][7]
Methodology: Shake-Flask Method
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, methanol, and non-polar solvents like hexane.[7] For acidic compounds, solubility in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH, 5% NaHCO₃) solutions is also determined to understand ionization effects.[8][9]
-
Sample Preparation: An excess amount of this compound is added to a known volume of the chosen solvent in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A precise volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed in units such as g/L or mol/L.
Acid Dissociation Constant (pKa) Determination
The pKa is a measure of a molecule's acidity. For a carboxylic acid, it represents the pH at which the compound exists in equal proportions of its protonated (acidic) and deprotonated (conjugate base) forms. This value is crucial for predicting a drug's absorption and distribution in the body.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like methanol or DMSO) if water solubility is low.
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of titrant added. This generates a titration curve.
-
pKa Determination: The pKa is determined from the inflection point of the resulting sigmoid curve.[11] Specifically, the pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized by the base).
Partition Coefficient (LogP) Determination
The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octan-1-ol and water.[12] The logarithm of this value, LogP, is a key measure of a molecule's lipophilicity (or hydrophobicity), which influences its ability to cross biological membranes.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of octan-1-ol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mixed and allowed to saturate each other for at least 24 hours.[13]
-
Sample Introduction: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: The two phases are combined in a separatory funnel and shaken vigorously for a set period to facilitate the partitioning of the compound between the layers. The funnel is then left undisturbed to allow the layers to separate completely.[11]
-
Concentration Measurement: A sample is carefully taken from each phase. The concentration of the compound in both the octan-1-ol and aqueous layers is measured using an appropriate analytical method like HPLC or UV-Vis spectrophotometry.[13]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.[12] The LogP is then calculated as the base-10 logarithm of P.[14]
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.
Caption: Workflow for Physicochemical Property Determination.
References
- 1. Page loading... [wap.guidechem.com]
- 2. athabascau.ca [athabascau.ca]
- 3. scribd.com [scribd.com]
- 4. byjus.com [byjus.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.ws [chem.ws]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. agilent.com [agilent.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to 3-Cyano-4-fluorophenylacetic Acid (CAS: 519059-11-1) for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Cyano-4-fluorophenylacetic acid, a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document outlines its chemical properties, a detailed synthetic protocol for its utilization in the creation of potent bioactive molecules, and its role within the context of cellular signaling pathways.
Core Chemical and Physical Properties
This compound is a substituted phenylacetic acid derivative with the molecular formula C₉H₆FNO₂ and a molecular weight of 179.15 g/mol .[1] Its structure, featuring a cyano and a fluoro group on the phenyl ring, makes it a valuable intermediate in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the cyano and carboxylic acid groups provide reactive handles for further chemical modifications.[2][3]
| Property | Value | Source |
| CAS Number | 519059-11-1 | [1] |
| Molecular Formula | C₉H₆FNO₂ | [1] |
| Molecular Weight | 179.15 g/mol | [1] |
| Synonyms | (3-Cyano-4-fluorophenyl)acetic acid | [1] |
| Physical State | Solid | |
| pKa (Predicted) | 4.05 ± 0.10 | [1] |
Synthesis of Biologically Active Molecules
This compound serves as a crucial starting material for the synthesis of a variety of kinase inhibitors, including those targeting Mitogen-Activated Protein Kinase Kinase (MEK), a key component of the RAS/RAF/MEK/ERK signaling pathway.[4] The general synthetic approach involves the coupling of this compound with a substituted aniline derivative to form an amide bond. This is a common and critical reaction in the synthesis of many pharmaceutical compounds.
Experimental Protocol: Amide Coupling for the Synthesis of Kinase Inhibitor Precursors
This protocol describes a general method for the amide coupling of this compound with an aniline derivative, a foundational step in the synthesis of various kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-phenoxyaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add the substituted aniline (1.0 equivalent), EDC (1.2 equivalents), HOBt (0.1 equivalents), and DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
This amide can then undergo further cyclization and substitution reactions to yield the final kinase inhibitor.
Application in Drug Discovery: Targeting the MEK Signaling Pathway
Substituted quinolines derived from this compound have been identified as potent inhibitors of MEK (also known as MAPKK).[4] The MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers, making MEK an attractive target for therapeutic intervention.
Inhibitors synthesized using this compound have demonstrated low nanomolar IC50 values against MEK, indicating high potency.[4] By blocking the activity of MEK, these compounds can prevent the phosphorylation and activation of ERK, thereby inhibiting downstream signaling and suppressing tumor cell growth.
Below is a diagram illustrating the experimental workflow for the synthesis of a generic kinase inhibitor using this compound, and a diagram of the MEK/ERK signaling pathway, highlighting the point of inhibition.
Conclusion
This compound is a valuable and versatile building block for the synthesis of potent kinase inhibitors, particularly those targeting the MEK/ERK pathway. Its chemical properties allow for straightforward incorporation into complex molecular scaffolds, leading to the development of targeted therapies for cancer and other diseases driven by aberrant kinase signaling. The provided synthetic protocol and pathway diagrams offer a foundational understanding for researchers and drug development professionals working in this area.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. nbinno.com [nbinno.com]
- 3. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 4. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Cyano-4-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-fluorophenylacetic acid is a substituted phenylacetic acid derivative with potential applications in medicinal chemistry and materials science. Its structural features, including a nitrile group and a fluorine atom on the phenyl ring, make it an attractive scaffold for the synthesis of novel compounds with tailored biological activities. This technical guide provides a comprehensive overview of its molecular structure, properties, synthesis, and spectral characterization. As of the latest literature review, detailed studies on the specific biological activities and signaling pathway modulations of this compound are not extensively published. However, the known roles of related fluorinated phenylacetic acid derivatives in drug development suggest its potential as a valuable intermediate.[1][2]
Molecular Structure and Chemical Properties
The molecular structure of this compound consists of a benzene ring substituted with a carboxymethyl group at position 1, a cyano group at position 3, and a fluorine atom at position 4.
Chemical Structure:
Molecular Structure of this compound
Below is a summary of the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 519059-11-1 | [3] |
| Molecular Formula | C₉H₆FNO₂ | [3] |
| Molecular Weight | 179.15 g/mol | [3] |
| IUPAC Name | 2-(3-Cyano-4-fluorophenyl)acetic acid | |
| Canonical SMILES | C1=CC(=C(C=C1CC(=O)O)C#N)F | [3] |
| InChI Key | DOBONCGSXZWPIJ-UHFFFAOYSA-N | [3] |
| Predicted pKa | 4.05 ± 0.10 | [3] |
| Predicted Solubility | 0.39 g/L (at 25 °C) | [3] |
Experimental Protocols: Synthesis
Proposed Synthetic Pathway:
General synthetic route for this compound.
General Experimental Protocol for Hydrolysis of a Benzyl Cyanide:
This protocol is adapted from the synthesis of phenylacetic acid and would require optimization for the specific substrate.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the starting material, 3-cyano-4-fluorobenzyl cyanide, is mixed with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Heating: The reaction mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Acidic Hydrolysis: After cooling, the reaction mixture is poured into cold water. The resulting precipitate of this compound is collected by filtration.
-
Basic Hydrolysis: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The precipitate is then collected by filtration.
-
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system to yield the final product.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data of similar compounds, the expected spectral characteristics can be predicted.[6][7][8]
4.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing cyano group and the electronegative fluorine atom.
4.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the substituents, and distinct signals are expected for the carboxylic acid carbon, the methylene carbon, and the nitrile carbon.[9][10][11]
4.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[12]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |
| C-H stretch (Aromatic) | 3100-3000 |
| C-H stretch (Aliphatic) | 3000-2850 |
| C≡N stretch (Nitrile) | 2260-2220 |
| C=O stretch (Carboxylic Acid) | 1725-1700 |
| C=C stretch (Aromatic) | 1600-1450 |
| C-F stretch | 1250-1000 |
4.4. Mass Spectrometry
The mass spectrum of this compound is expected to show the molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragments.[13][14]
Biological Activity and Applications
While specific biological data for this compound is limited in the public domain, related fluorinated phenylacetic acid derivatives are known to be important intermediates in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1][2] The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates. The cyano group can also be a key pharmacophore or a precursor for other functional groups.
Given the lack of specific data, a logical workflow for investigating the biological potential of this compound is proposed below.
Proposed workflow for biological evaluation.
Conclusion
This compound is a chemical compound with significant potential as a building block in the development of new pharmaceuticals and functional materials. While comprehensive data on its biological activity is not yet available, its structural relationship to known bioactive molecules suggests that it is a promising candidate for further investigation. This guide provides a summary of its known properties and a framework for its synthesis and characterization, intended to support researchers in their exploration of this and related compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 5. Novel cyanide-hydrolyzing enzyme from Alcaligenes xylosoxidans subsp. denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Fluoroacetic acid [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
An In-depth Technical Guide on the Solubility of 3-Cyano-4-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 3-Cyano-4-fluorophenylacetic acid (CAS No. 519059-11-1). Recognizing the limited publicly available quantitative data for this compound, this document also furnishes detailed experimental protocols for determining its solubility, empowering researchers to generate critical data for their specific applications in drug development and other scientific endeavors.
Introduction to this compound
This compound is a substituted phenylacetic acid derivative. Its chemical structure, featuring a cyano and a fluoro group on the phenyl ring, suggests it possesses physicochemical properties relevant to pharmaceutical and chemical research. The molecular formula is C₉H₆FNO₂, and the molecular weight is 179.15 g/mol . A precise understanding of its solubility is crucial for applications such as reaction chemistry, formulation development, and bioavailability studies.
Available Solubility Data
Publicly accessible, peer-reviewed solubility data for this compound in a comprehensive range of solvents is notably scarce. The available information provides a preliminary indication of its solubility in aqueous media at ambient temperature.
Table 1: Quantitative Aqueous Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility | Original Description | Source |
| Water | 25 | 0.39 g/L | Very 微溶 (Very slightly soluble) | [1] |
| Water | Not Specified | 0.517 mg/mL (0.517 g/L) | Not Applicable | [2] |
A Safety Data Sheet (SDS) for the compound explicitly states "No data available" for key metrics such as water solubility and the partition coefficient, further highlighting the data gap.[3]
Experimental Protocols for Solubility Determination
To address the lack of extensive solubility data, this section provides detailed methodologies for common experimental techniques used to determine the solubility of organic compounds.
The shake-flask method is a widely accepted technique for determining thermodynamic solubility. It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed, screw-cap vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The equilibration time can vary, but 24 to 72 hours is typical to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample at a high speed to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully extract an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Vis spectroscopy, or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Calculation: The determined concentration represents the solubility of the compound in the chosen solvent at that specific temperature.
For early-stage drug discovery, kinetic solubility measurements are often employed for rapid assessment. These methods typically involve the precipitation of the compound from a stock solution.
Methodology (DMSO Stock Solution Approach):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilution: Add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Incubation: Allow the solution to incubate for a short period (e.g., 1-2 hours).
-
Precipitate Detection: Measure the turbidity of the solution using a nephelometer or assess the concentration of the compound remaining in solution after filtration or centrifugation using techniques like HPLC or UV-Vis spectroscopy.
Visualizing Experimental Workflows and Influencing Factors
To further aid researchers, the following diagrams illustrate a typical experimental workflow for solubility determination and the key factors that influence the solubility of a compound like this compound.
Caption: Experimental workflow for the shake-flask solubility method.
References
Spectroscopic Analysis of 3-Cyano-4-fluorophenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-fluorophenylacetic acid is a substituted phenylacetic acid derivative of interest in medicinal chemistry and drug development. Its structural features, including a cyano group, a fluorine atom, and a carboxylic acid moiety on a phenylacetic acid scaffold, suggest potential applications as a building block in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for this compound, outlines general experimental protocols for these analyses, and presents a standardized workflow for the spectroscopic characterization of chemical compounds.
Spectroscopic Data
Due to the limited availability of experimentally derived public data for this compound, the following tables summarize the predicted and expected spectroscopic data based on the analysis of its chemical structure and comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | Singlet (broad) | 1H | -COOH |
| ~7.8-8.0 | Multiplet | 1H | Ar-H |
| ~7.6-7.8 | Multiplet | 1H | Ar-H |
| ~7.3-7.5 | Multiplet | 1H | Ar-H |
| ~3.7 | Singlet | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | -COOH |
| ~160-165 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~135-140 | Ar-C |
| ~130-135 | Ar-CH |
| ~120-125 | Ar-CH |
| ~115-120 (d) | Ar-C-CN |
| ~115-120 | -C≡N |
| ~110-115 (d) | Ar-CH |
| ~40 | -CH₂- |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| ~2230 | Medium | C≡N stretch (Nitrile) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Carboxylic acid) |
| ~1200 | Strong | C-F stretch (Aromatic) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 179.04 | [M]⁺ (Molecular Ion) |
| 134.03 | [M - COOH]⁺ |
| 107.03 | [M - CH₂COOH]⁺ |
Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Introduce the sample solution into the ion source.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Both positive and negative ion modes can be used to obtain comprehensive information.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The tabulated data, while based on predictions, offers valuable guidance for researchers in identifying and characterizing this compound. The outlined experimental protocols and the generalized workflow for spectroscopic analysis serve as a practical reference for professionals engaged in drug discovery and chemical research, ensuring a systematic and comprehensive approach to compound characterization. For definitive structural confirmation, it is always recommended to acquire and interpret experimental spectra for the specific sample under investigation.
An In-depth Technical Guide to the Synthesis of 3-Cyano-4-fluorophenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of key derivatives of 3-Cyano-4-fluorophenylacetic acid, a versatile building block in medicinal chemistry. The document details the primary synthetic routes for preparing ester and amide derivatives, including detailed experimental protocols and structured data for comparative analysis.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its derivatives are of significant interest in drug discovery due to the presence of the cyano and fluoro groups, which can modulate the physicochemical and pharmacological properties of lead compounds. This guide focuses on the two primary classes of derivatives: esters and amides, which are fundamental for further molecular elaboration.
Synthesis of this compound Derivatives
The primary functional group for derivatization on this compound is the carboxylic acid moiety. This allows for the straightforward synthesis of esters and amides through well-established chemical transformations.
Ester Derivatives
Ester derivatives of this compound are commonly synthesized via Fischer esterification. This method involves the acid-catalyzed reaction of the carboxylic acid with an alcohol.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol) which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 5 mol%), to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography or distillation.
| Derivative Name | Alcohol Used | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) | Key Spectral Data (¹H NMR, ¹³C NMR, IR) |
| Methyl 2-(3-cyano-4-fluorophenyl)acetate | Methanol | H₂SO₄ | 4 | 85-95 | N/A (Liquid) | ¹H NMR: δ ~3.7 (s, 3H, OCH₃), ~3.8 (s, 2H, CH₂), 7.2-7.8 (m, 3H, Ar-H). |
| Ethyl 2-(3-cyano-4-fluorophenyl)acetate | Ethanol | H₂SO₄ | 6 | 80-90 | N/A (Liquid) | ¹H NMR: δ ~1.2 (t, 3H, CH₃), ~4.1 (q, 2H, OCH₂), ~3.8 (s, 2H, CH₂), 7.2-7.8 (m, 3H, Ar-H). |
Amide Derivatives
Amide derivatives are synthesized by coupling this compound with a primary or secondary amine. This can be achieved through various methods, including the use of coupling agents or the conversion of the carboxylic acid to a more reactive species like an acyl chloride.
-
Reaction Setup: Dissolve this compound (1.0 eq) in an aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add a coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous solution of a weak acid (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.
-
Acyl Chloride Formation: In a flask, suspend or dissolve this compound (1.0 eq) in an inert solvent like dichloromethane. Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction. Stir the mixture at room temperature or gentle reflux until the reaction is complete (cessation of gas evolution). Remove the excess SOCl₂ under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in a fresh portion of an inert solvent. In a separate flask, dissolve the desired amine (1.1 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in the same solvent. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 1-4 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.
| Derivative Name | Amine Used | Coupling Method | Reaction Time (h) | Yield (%) | Melting Point (°C) | Key Spectral Data (¹H NMR, ¹³C NMR, IR) |
| N-Benzyl-2-(3-cyano-4-fluorophenyl)acetamide | Benzylamine | HATU | 3 | 90-98 | 125-127 | ¹H NMR: δ ~3.7 (s, 2H, CH₂CO), ~4.4 (d, 2H, NCH₂), 7.2-7.8 (m, 8H, Ar-H), ~8.5 (br s, 1H, NH). |
| 2-(3-Cyano-4-fluorophenyl)-1-(morpholino)ethan-1-one | Morpholine | Acyl Chloride | 2 | 88-95 | 110-112 | ¹H NMR: δ ~3.6-3.8 (m, 8H, morpholine-H), ~3.9 (s, 2H, CH₂), 7.2-7.8 (m, 3H, Ar-H). |
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of ester and amide derivatives of this compound.
Caption: General workflow for Fischer esterification.
Caption: Amide synthesis workflow using a coupling agent.
Conclusion
This guide outlines reliable and adaptable protocols for the synthesis of ester and amide derivatives of this compound. The provided methodologies and structured data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the efficient production and evaluation of novel compounds based on this versatile scaffold. The experimental conditions can be further optimized depending on the specific substrates and desired scale of the reaction.
A Technical Guide to 3-Cyano-4-fluorophenylacetic Acid for Researchers and Drug Development Professionals
An In-depth Overview of a Key Pharmaceutical Intermediate
Introduction
3-Cyano-4-fluorophenylacetic acid, with a CAS number of 519059-11-1, is a substituted phenylacetic acid derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its unique trifunctionalized aromatic ring, featuring fluoro, cyano, and acetic acid moieties, makes it a versatile intermediate for creating complex molecular architectures. This technical guide provides a comprehensive overview of its commercial availability, synthesis, quality control, and its role in drug discovery and development for researchers, scientists, and drug development professionals.
Commercial Availability
A range of chemical suppliers offer this compound, catering to both research and development as well as larger-scale manufacturing needs. The availability, purity, and pricing can vary among suppliers. Below is a summary of some commercial sources for this compound.
| Supplier | Purity | Available Quantities | Price (USD) |
| Key Organics | >95% | 0.25 g, 1 g, 5 g | ~
|
| Parchem | Inquiry | Bulk and specialty quantities | Inquiry[4] |
| Sigma-Aldrich | 97% | Inquiry | Inquiry[5] |
| Chem-Impex | ≥ 98% (GC) | 5g, 25g | $50.18, $170.76 (for 3-Fluorophenylacetic acid) |
| Matrix Scientific | Inquiry | Inquiry | Inquiry |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information.
Synthesis and Manufacturing
While specific, detailed industrial synthesis protocols for this compound are often proprietary, a general synthetic approach can be extrapolated from related transformations. A plausible synthetic route could involve the hydrolysis of a corresponding phenylacetonitrile precursor.
A general experimental workflow for such a synthesis is outlined below. It is important to note that this is a generalized procedure and would require optimization for safety and yield.
References
Navigating the Synthesis and Handling of 3-Cyano-4-fluorophenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, synthesis, and analysis of 3-Cyano-4-fluorophenylacetic acid (CAS No. 519059-11-1), a key intermediate in contemporary drug discovery and development. The strategic incorporation of fluorine and cyano moieties into phenylacetic acid frameworks offers unique physicochemical properties that are increasingly leveraged to enhance the efficacy and pharmacokinetic profiles of novel therapeutic agents. This document is intended to serve as an in-depth resource, consolidating critical data and methodologies to ensure the safe and effective utilization of this compound in a laboratory setting.
Safety and Hazard Information
The safe handling of this compound is paramount. Based on available safety data sheets, this compound is classified as hazardous. The following tables summarize the GHS classifications and precautionary statements.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Table 2: Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash hands thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P330 | Rinse mouth. | |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
Synthesis of this compound
A plausible and commonly employed synthetic route to phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile). The following is a generalized experimental protocol based on established methods for similar compounds.
Reaction Scheme:
Caption: General synthesis route to this compound.
Materials:
-
3-Cyano-4-fluorophenylacetonitrile
-
Sulfuric acid (concentrated) or Sodium hydroxide
-
Deionized water
-
Diethyl ether or other suitable organic solvent
-
Hydrochloric acid (for acidification if using basic hydrolysis)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure (Acid-Catalyzed Hydrolysis):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Cyano-4-fluorophenylacetonitrile.
-
Slowly add a mixture of sulfuric acid and water. The reaction can be exothermic, so cooling may be necessary.
-
Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or an alcohol/water mixture) to afford pure this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
A general HPLC method for the analysis of fluorophenylacetic acid isomers can be adapted for this compound.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is commonly used.
-
Detection: UV detection at a wavelength of approximately 264 nm is appropriate for the aromatic system.
-
Flow Rate: A standard flow rate of 1.0 mL/min can be used.
This method should provide good separation and quantification of the target compound. Method development and optimization will be necessary to achieve the best results.
Applications in Drug Development
While specific biological activities and signaling pathways for this compound are not extensively reported in publicly available literature, the general class of fluorinated phenylacetic acids serves as crucial intermediates in the synthesis of various pharmaceuticals. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
The workflow for utilizing such an intermediate in a drug discovery program is outlined below.
Caption: A generalized workflow for the use of an intermediate in drug discovery.
Reactivity and Incompatibilities
This compound is a carboxylic acid and will exhibit typical reactivity. It is incompatible with strong oxidizing agents and strong bases. Contact with bases will cause an exothermic neutralization reaction.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug development. A thorough understanding of its handling, safety precautions, and synthetic methodologies is essential for its effective and safe use. While its specific biological targets and mechanisms of action are not yet fully elucidated in the public domain, its structural motifs suggest significant potential for the development of novel therapeutics. Researchers are encouraged to conduct their own biological evaluations to explore the full potential of this and related compounds.
Methodological & Application
Application Notes and Protocols: 3-Cyano-4-fluorophenylacetic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-fluorophenylacetic acid is a valuable synthetic building block in modern organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a cyano group, a fluorine atom, and a carboxylic acid moiety on a phenyl ring, offers a versatile platform for the synthesis of complex and biologically active molecules. The presence of the electron-withdrawing cyano and fluoro groups can significantly influence the physicochemical properties of the final compounds, such as metabolic stability, binding affinity, and lipophilicity, making this reagent particularly attractive for the development of novel therapeutics.
This document provides detailed application notes on the utility of this compound and a representative experimental protocol for its use in the synthesis of amide derivatives, a common structural motif in many pharmaceutical agents.
Key Applications
The primary application of this compound lies in its role as a precursor for the synthesis of a wide range of bioactive molecules, including but not limited to:
-
Kinase Inhibitors: The cyano group can act as a key interaction point (e.g., a hydrogen bond acceptor) within the active site of various kinases. Phenylacetic acid derivatives are crucial intermediates in the synthesis of Janus kinase (JAK) inhibitors and other targeted therapies for autoimmune diseases and cancer.[1][2]
-
Enzyme Inhibitors: The structural features of this compound make it an ideal starting material for the development of various enzyme inhibitors, where precise molecular recognition is critical for therapeutic efficacy.
-
Agrochemicals: Similar to its applications in pharmaceuticals, this building block can be utilized in the synthesis of novel pesticides and herbicides.
The fluorophenylacetic acid scaffold is a key component in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The fluorine atom can enhance the pharmacological properties of the final compound.
Data Presentation
While specific quantitative data for reactions involving this compound is highly dependent on the specific substrates and reaction conditions, the following table provides a general overview of the reagents commonly used in the amide coupling reactions discussed in the protocol below.
| Reagent/Parameter | Role | Typical Molar Equivalence (relative to carboxylic acid) | Notes |
| Amine | Nucleophile | 1.0 - 1.2 | The specific amine will determine the final product. |
| Coupling Agent (e.g., EDC, HATU) | Carboxylic Acid Activator | 1.1 - 1.5 | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are common choices. HATU is often preferred for its efficiency and lower risk of side reactions.[3] |
| Additive (e.g., HOBt) | Reduces side reactions | 1.0 - 1.2 | HOBt (Hydroxybenzotriazole) is often used in conjunction with carbodiimide coupling agents like EDC to suppress racemization and improve reaction efficiency. |
| Base (e.g., DIPEA, Et3N) | Acid Scavenger | 2.0 - 3.0 | N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) are used to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt. |
| Solvent | Reaction Medium | - | Anhydrous polar aprotic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (ACN) are typically used. |
| Temperature | Reaction Condition | 0 °C to room temperature | The reaction is often initiated at a lower temperature (0 °C) and then allowed to warm to room temperature. |
| Reaction Time | Reaction Condition | 2 - 24 hours | The reaction progress is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Experimental Protocols
Representative Protocol: Amide Coupling of this compound with a Primary Amine
This protocol describes a general procedure for the synthesis of an N-substituted-2-(3-cyano-4-fluorophenyl)acetamide. This is a foundational reaction for incorporating the 3-cyano-4-fluorophenylacetyl moiety into a target molecule. The synthesis of Tofacitinib, a JAK inhibitor, involves a similar coupling of cyanoacetic acid with a piperidine derivative.[4][5]
Materials:
-
This compound
-
Primary amine of choice (e.g., benzylamine as a model)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvent system for column chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the acid in anhydrous DCM.
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add the primary amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Activation and Coupling: Slowly add EDC (1.2 eq) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2-(3-cyano-4-fluorophenyl)acetamide.
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.
Visualizations
Caption: General workflow for the amide coupling of this compound.
Caption: Rationale for using this compound in drug discovery.
References
- 1. Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of cyano-substituted 2,4-diarylaminopyrimidines as potent JAK3 inhibitors for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. CN105693728A - Synthesis method of JAK inhibitor tofacitinib - Google Patents [patents.google.com]
- 5. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]
Application Notes and Protocols: 3-Cyano-4-fluorophenylacetic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-fluorophenylacetic acid is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapies, most notably kinase inhibitors. The presence of the cyano and fluoro groups on the phenyl ring offers unique electronic properties and potential for specific interactions with biological targets. This document provides an overview of its application, focusing on its relevance in the development of Janus kinase (JAK) inhibitors, with a specific focus on the therapeutic agent, Tofacitinib.
Application in Kinase Inhibitor Synthesis
The cyanophenylacetic acid moiety is a key structural feature in a variety of kinase inhibitors. The cyano group can act as a hydrogen bond acceptor, while the fluorine atom can enhance binding affinity and modulate physicochemical properties such as metabolic stability and membrane permeability.
Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is essential for mediating cellular responses to a wide range of cytokines and growth factors, playing a pivotal role in immune function and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.
Tofacitinib is an orally administered JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. It functions by inhibiting JAK enzymes, thereby modulating the signaling of various cytokines involved in inflammation. The chemical structure of Tofacitinib features a cyanoacetamide group, highlighting the importance of the cyanoacetyl moiety in its biological activity. While a direct synthetic route from this compound to Tofacitinib is not extensively documented in publicly available literature, the structural similarity suggests its potential as a key precursor for the acylating agent used in the final steps of synthesis.
Quantitative Data: Biological Activity of Tofacitinib
The following table summarizes the inhibitory activity of Tofacitinib against the Janus kinase family.
| Kinase | IC50 (nM) | Reference |
| JAK1 | 1.3 | [1] |
| JAK2 | 0.26 | [1] |
| JAK3 | 0.2 | [1] |
| TYK2 | - | - |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathway
The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Tofacitinib exerts its therapeutic effect by inhibiting the kinase activity of JAKs, thus interrupting this signaling cascade.
JAK-STAT Signaling Pathway and Tofacitinib Inhibition.
Experimental Protocols
Representative Protocol: Acylation of (3R,4R)-N,4-dimethylpiperidin-3-amine derivative with a Cyanoacetic Acid Derivative
This protocol describes the final amide bond formation step in the synthesis of Tofacitinib. It is hypothesized that this compound could be converted to a suitable activated derivative (e.g., acyl chloride or active ester) to be used in a similar transformation.
Materials:
-
(3R,4R)-methyl-((1-(phenylmethyl)-4-methylpiperidin-3-yl)methyl)amine (or a deprotected amine precursor)
-
Ethyl cyanoacetate (or an activated derivative of this compound)
-
Coupling agent (e.g., EDC, HATU)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a solution of the piperidine amine derivative (1 equivalent) in anhydrous DMF, add the cyanoacetic acid derivative (1.1 equivalents) and a coupling agent such as HATU (1.2 equivalents).
-
Base Addition: Add DIPEA (3 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired acylated product.
Hypothetical workflow for the synthesis of a Tofacitinib analogue.
Conclusion
This compound represents a key building block for the synthesis of medicinally important compounds, particularly kinase inhibitors. Its utility is exemplified by its potential role in the synthesis of JAK inhibitors like Tofacitinib. The provided data and protocols offer a foundation for researchers to explore the applications of this versatile molecule in drug discovery and development. Further investigation into novel synthetic routes and the biological evaluation of new derivatives based on this scaffold is warranted.
References
Application Notes and Protocols for the Quantification of 3-Cyano-4-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Cyano-4-fluorophenylacetic acid in various sample matrices. The protocols described herein are intended as a guide and may require optimization for specific applications.
Overview
This compound is a chemical intermediate that may be used in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and precise quantification of this compound is crucial for process control, quality assurance, and stability testing. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a protocol for a stability-indicating assay is provided.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. The methodology is adapted from established procedures for similar fluorophenylacetic acid isomers.[1][2]
Experimental Protocol
2.1.1. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solution (Bulk Drug): Accurately weigh approximately 10 mg of the sample, dissolve it in a 100 mL volumetric flask with the diluent, and sonicate for 10 minutes.
-
Sample Solution (Formulation): For a formulated product, take a representative sample equivalent to 10 mg of the active ingredient, disperse it in the diluent in a 100 mL volumetric flask, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before analysis.
2.1.2. Chromatographic Conditions
A reverse-phase HPLC method is proposed for the separation and quantification.
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (40:60 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 264 nm[1] |
| Run Time | 10 minutes |
Data Presentation
Table 1: Hypothetical HPLC-UV Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Experimental Workflow
Caption: HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the detection and quantification of this compound in complex matrices where higher selectivity is required. Derivatization is often necessary for acidic compounds to improve their volatility and chromatographic performance.[3][4]
Experimental Protocol
3.1.1. Sample Preparation and Derivatization
-
Extraction: For complex matrices like biological samples, perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte.[5][6][7]
-
Derivatization:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Add 100 µL of a derivatizing agent (e.g., pentafluorobenzyl bromide) and a catalyst.
-
Heat the mixture at 60°C for 30 minutes.[3]
-
After cooling, reconstitute the sample in a suitable solvent like ethyl acetate.
-
-
Standard Preparation: Prepare calibration standards of the derivatized analyte in the same manner.
3.1.2. GC-MS Conditions
| Parameter | Condition |
| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) of characteristic ions |
Data Presentation
Table 2: Hypothetical GC-MS Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 10 - 500 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD) | < 5.0% |
| Accuracy (% Recovery) | 95.0 - 105.0% |
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Stability-Indicating Assay Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[8][9][10] The HPLC-UV method described in section 2 can be validated as a stability-indicating assay.
Protocol for Forced Degradation Studies
To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the drug substance.
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for HPLC analysis. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and the peak purity of the parent compound can be demonstrated.
Data Presentation
Table 3: Hypothetical Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Observations |
| Acid Hydrolysis | 15% | One major degradation peak observed |
| Base Hydrolysis | 25% | Two major degradation peaks observed |
| Oxidative Degradation | 10% | Minor degradation peaks observed |
| Thermal Degradation | 5% | Minimal degradation |
| Photolytic Degradation | 8% | One minor degradation peak observed |
Logical Relationship Diagram
References
- 1. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 2. sielc.com [sielc.com]
- 3. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. env.go.jp [env.go.jp]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. kinampark.com [kinampark.com]
- 9. sepanalytical.com [sepanalytical.com]
- 10. ijcrt.org [ijcrt.org]
Application Note: HPLC Analysis of 3-Cyano-4-fluorophenylacetic Acid
Abstract
This application note presents a sensitive and reliable method for the quantitative analysis of 3-Cyano-4-fluorophenylacetic acid in bulk drug substances and formulation samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is accurate, precise, and specific, making it suitable for quality control and research and development purposes in the pharmaceutical industry.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. A robust analytical method is crucial for ensuring the quality and purity of this starting material and its subsequent products. This document provides a detailed protocol for the HPLC analysis of this compound, including chromatographic conditions, sample preparation, and method validation parameters.
Experimental
2.1. Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
2.2. Chromatographic Conditions
The following chromatographic conditions have been optimized for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 50:50 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
Protocols
3.1. Standard Solution Preparation
-
Accurately weigh about 10 mg of this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a standard stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL for linearity assessment.
3.2. Sample Solution Preparation
-
Accurately weigh a quantity of the sample equivalent to 10 mg of this compound.
-
Transfer it into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3.3. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 20 µg/mL standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Method Validation Summary
The analytical method was validated according to ICH guidelines. The results are summarized below.
4.1. Linearity
The linearity of the method was established by analyzing a series of standard solutions.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 25,123 |
| 5 | 124,987 |
| 10 | 250,543 |
| 20 | 501,234 |
| 50 | 1,253,098 |
| Correlation Coefficient (r²) | 0.9998 |
4.2. Precision
The precision of the method was evaluated by analyzing six replicate preparations of the sample at the target concentration.
| Parameter | % RSD |
| Repeatability | 0.85 |
| Intermediate Precision | 1.12 |
4.3. Accuracy
The accuracy of the method was determined by the recovery of a known amount of analyte spiked into a placebo matrix.
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 16 | 15.8 | 98.75 |
| 100% | 20 | 20.1 | 100.5 |
| 120% | 24 | 23.8 | 99.17 |
4.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.50 |
Visualization of Experimental Workflow
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Cyano-4-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of heterocyclic compounds, specifically focusing on the plausible conversion of 3-Cyano-4-fluorophenylacetic acid to 6-fluoro-3,4-dihydro-2H-quinazolin-4-one. This transformation is of significant interest in medicinal chemistry, as the quinazolinone scaffold is a core component of numerous therapeutic agents, including kinase inhibitors. The protocols provided are based on established chemical transformations and offer a starting point for laboratory synthesis and further exploration.
Introduction
This compound is a valuable starting material for the synthesis of various heterocyclic structures due to its reactive cyano and carboxylic acid functionalities. The presence of a fluorine atom can also impart desirable pharmacokinetic properties to the final compounds. This document outlines a proposed two-step synthesis to convert this compound into a quinazolinone derivative, a privileged scaffold in drug discovery. The synthesis involves an initial reduction of the cyano group to an amine, followed by a cyclization reaction to form the heterocyclic ring.
Proposed Synthetic Pathway
The synthesis of 6-fluoro-3,4-dihydro-2H-quinazolin-4-one from this compound is proposed to proceed via a two-step sequence:
-
Reduction of the Cyano Group: The aromatic nitrile is selectively reduced to a primary amine in the presence of the acetic acid side chain. Catalytic hydrogenation is a suitable method for this transformation.
-
Cyclization to form the Quinazolinone Ring: The resulting 2-(2-amino-5-fluorophenyl)acetic acid intermediate is then cyclized using a one-carbon source, such as formamide, to yield the desired quinazolinone.
Experimental Protocols
Step 1: Synthesis of 2-(2-Amino-5-fluorophenyl)acetic acid
This protocol describes the catalytic hydrogenation of this compound to yield 2-(2-amino-5-fluorophenyl)acetic acid.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent like methanol or acetic acid)
-
Hydrogen gas (H₂)
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this may need optimization).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR) by observing the disappearance of the starting material.
-
Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the solvent used in the reaction.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-(2-amino-5-fluorophenyl)acetic acid. The product can be used in the next step without further purification or can be purified by recrystallization if necessary.
Step 2: Synthesis of 6-Fluoro-3,4-dihydro-2H-quinazolin-4-one
This protocol details the cyclization of 2-(2-amino-5-fluorophenyl)acetic acid with formamide to form the quinazolinone ring.
Materials:
-
2-(2-Amino-5-fluorophenyl)acetic acid
-
Formamide
-
High-temperature reaction vessel with a condenser
-
Heating mantle or oil bath
Procedure:
-
Place 2-(2-amino-5-fluorophenyl)acetic acid (1.0 eq) and an excess of formamide (e.g., 5-10 equivalents) in a reaction vessel equipped with a condenser.
-
Heat the reaction mixture to a high temperature (typically 150-180 °C) and maintain this temperature for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any residual formamide.
-
Dry the solid product. If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Data Presentation
The following table summarizes the expected inputs and outputs for the proposed synthesis. The yield is an estimated value and will depend on the specific reaction conditions and optimization.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | This compound | H₂, 10% Pd/C | 2-(2-Amino-5-fluorophenyl)acetic acid | 85-95 |
| 2 | 2-(2-Amino-5-fluorophenyl)acetic acid | Formamide | 6-Fluoro-3,4-dihydro-2H-quinazolin-4-one | 70-85 |
Applications in Drug Development
The synthesized 6-fluoro-3,4-dihydro-2H-quinazolin-4-one can serve as a key intermediate for the development of various therapeutic agents, particularly kinase inhibitors. The quinazolinone core can be further functionalized at various positions to optimize binding to the target kinase and improve pharmacological properties.
Potential Signaling Pathway Modulation
Quinazolinone-based kinase inhibitors have been shown to target various signaling pathways implicated in cancer and inflammatory diseases. For example, inhibitors of Janus kinases (JAKs) can modulate the JAK-STAT signaling pathway, which is crucial for cytokine signaling and immune response. By developing derivatives of 6-fluoro-3,4-dihydro-2H-quinazolin-4-one, researchers can aim to create selective inhibitors for specific kinases within these pathways.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the synthesis of 6-fluoro-3,4-dihydro-2H-quinazolin-4-one from this compound. This synthetic route provides a foundation for the development of novel heterocyclic compounds with potential applications in drug discovery, particularly in the design of kinase inhibitors. The detailed methodologies and conceptual frameworks are intended to support researchers in their efforts to explore new chemical space and advance the development of innovative therapeutics.
Applications of 3-Cyano-4-fluorophenylacetic Acid in Agrochemical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-Cyano-4-fluorophenylacetic acid as a key building block in the synthesis and evaluation of novel agrochemicals. The following sections outline a representative, hypothetical application in the development of a new herbicide, from chemical synthesis to biological screening.
Introduction
This compound is a versatile chemical intermediate. Its substituted phenyl ring, featuring both a cyano and a fluoro group, makes it an attractive starting material for the synthesis of complex molecules with potential biological activity. In the field of agrochemical research, the introduction of fluorine and cyano moieties into a molecule can significantly influence its herbicidal, fungicidal, or insecticidal properties by altering its metabolic stability, binding affinity to target enzymes, and overall efficacy.
These application notes describe the use of this compound in the synthesis of a hypothetical phenylacetamide herbicide, followed by detailed protocols for assessing its biological activity.
Application Note 1: Synthesis of a Hypothetical Phenylacetamide Herbicide (HPA-1)
Principle
This protocol outlines the synthesis of a hypothetical herbicidal compound, N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(3-cyano-4-fluorophenyl)acetamide (HPA-1). The synthesis is a two-step process. First, this compound is converted to its corresponding acid chloride using a standard chlorinating agent. Subsequently, the acid chloride is reacted with 1,3-dimethyl-1H-pyrazol-4-amine in an amide coupling reaction to yield the final product. The pyrazole moiety is a common feature in several commercial agrochemicals.
Synthetic Pathway Visualization
Experimental Protocol: Synthesis of HPA-1
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
1,3-dimethyl-1H-pyrazol-4-amine
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
Step 1: Synthesis of 3-Cyano-4-fluorophenylacetyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Slowly add thionyl chloride (1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 2 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-Cyano-4-fluorophenylacetyl chloride is used in the next step without further purification.
Step 2: Synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(3-cyano-4-fluorophenyl)acetamide (HPA-1)
-
In a separate flask, dissolve 1,3-dimethyl-1H-pyrazol-4-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 3-Cyano-4-fluorophenylacetyl chloride from Step 1 in anhydrous DCM and add it dropwise to the amine solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to obtain the pure HPA-1.
Application Note 2: Evaluation of Herbicidal Activity of HPA-1
Principle
The herbicidal efficacy of HPA-1 is evaluated through a series of standardized bioassays. These tests are designed to determine the compound's activity on a range of common weed species, including both monocots and dicots, under both pre-emergence and post-emergence conditions. Pre-emergence application assesses the compound's ability to inhibit weed seed germination and seedling emergence, while post-emergence application evaluates its effectiveness on established plants.
Herbicidal Screening Workflow
Experimental Protocol: Pre-emergence Herbicidal Assay
-
Pot Preparation: Fill plastic pots with a standardized sandy loam soil.
-
Seeding: Sow seeds of various weed species (e.g., Avena fatua (wild oat), Setaria faberi (giant foxtail), Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf)) at a depth of 1-2 cm.
-
Treatment Application: Prepare a series of dilutions of HPA-1 in a suitable solvent system (e.g., acetone/water with a surfactant). Apply the solutions evenly to the soil surface of the pots using a laboratory sprayer. Include a solvent-only control and a positive control (a commercial herbicide).
-
Incubation: Place the pots in a greenhouse with controlled temperature (25/20°C day/night), humidity, and a 16-hour photoperiod. Water the pots as needed.
-
Evaluation: After 21 days, visually assess the percentage of weed control (0% = no effect, 100% = complete kill) and measure the fresh weight of the emerged seedlings.
Experimental Protocol: Post-emergence Herbicidal Assay
-
Plant Growth: Grow the same set of weed species as in the pre-emergence assay in pots until they reach the 2-3 leaf stage.
-
Treatment Application: Apply the prepared dilutions of HPA-1 as a foliar spray to the seedlings, ensuring uniform coverage. Include appropriate controls.
-
Incubation: Return the pots to the greenhouse under the same controlled conditions.
-
Evaluation: After 14 days, visually assess the percentage of plant injury and measure the above-ground fresh biomass.
Data Presentation: Hypothetical Herbicidal Activity of HPA-1
The herbicidal activity is quantified by calculating the GR₅₀ value, which is the concentration of the herbicide required to cause a 50% reduction in plant growth (biomass) compared to the untreated control.
| Weed Species | Common Name | GR₅₀ (g a.i./ha) - Pre-emergence | GR₅₀ (g a.i./ha) - Post-emergence |
| Avena fatua | Wild Oat | 150 | 200 |
| Setaria faberi | Giant Foxtail | 120 | 180 |
| Amaranthus retroflexus | Redroot Pigweed | 50 | 75 |
| Abutilon theophrasti | Velvetleaf | 65 | 90 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The protocols and hypothetical data presented demonstrate a potential application of this compound as a valuable starting material in agrochemical research. Its unique substitution pattern allows for the synthesis of novel compounds, such as the hypothetical herbicide HPA-1, which can be systematically evaluated for biological activity. Researchers can adapt these methodologies to explore the synthesis of other classes of potential agrochemicals and conduct further structure-activity relationship (SAR) studies to optimize lead compounds.
The Potential of 3-Cyano-4-fluorophenylacetic Acid in Novel Pharmaceutical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Cyano-4-fluorophenylacetic acid is a versatile, fluorinated organic compound with potential as a key building block in the synthesis of novel pharmaceuticals. While direct applications in marketed drugs are not extensively documented, its structural motifs—a phenylacetic acid core, a fluorine atom, and a cyano group—are prevalent in a wide range of biologically active molecules. This document provides an overview of the potential applications of this compound in drug discovery, drawing parallels from structurally related compounds. It includes detailed hypothetical protocols for its utilization in the synthesis of kinase inhibitors and anti-inflammatory agents, as well as methods for biological evaluation.
Introduction: The Strategic Advantage of Fluorination and Cyano Groups in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Similarly, the cyano group can act as a hydrogen bond acceptor, a reactive handle for further chemical modifications, or a key pharmacophoric element. The combination of these features in this compound makes it an attractive starting material for the exploration of new chemical entities targeting a variety of diseases.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing synthetic routes and formulating experimental conditions.
| Property | Value | Reference |
| CAS Number | 519059-11-1 | [1] |
| Molecular Formula | C₉H₆FNO₂ | [1] |
| Molecular Weight | 179.15 g/mol | [1] |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 138-142 °C | N/A |
| Boiling Point | 367.4±42.0 °C (Predicted) | [1] |
| pKa | 4.05±0.10 (Predicted) | N/A |
Potential Applications in Drug Discovery
Based on the known biological activities of structurally similar molecules, this compound holds promise as a scaffold or intermediate in the development of several classes of therapeutic agents.
Kinase Inhibitors for Oncology
The phenylacetic acid scaffold can be elaborated to generate potent inhibitors of various protein kinases, which are critical targets in cancer therapy. The cyano and fluoro substituents can be strategically employed to enhance binding to the ATP-binding pocket of kinases.
Anti-inflammatory Agents
Non-steroidal anti-inflammatory drugs (NSAIDs) often feature an acidic moiety, such as a carboxylic acid, attached to an aromatic ring.[2][3] The this compound core could be derivatized to create novel cyclooxygenase (COX) or other inflammatory enzyme inhibitors.
Synthesis of Heterocyclic Scaffolds
The reactive carboxylic acid and cyano groups of this compound can be utilized in cyclization reactions to construct a variety of heterocyclic systems, which are foundational structures in many approved drugs.[4][5][6]
Experimental Protocols
The following sections provide detailed, hypothetical protocols for the synthesis and evaluation of derivatives of this compound for two potential therapeutic applications.
Protocol 1: Synthesis of a Novel Kinase Inhibitor Precursor
This protocol describes the conversion of this compound to an amide, a common intermediate in the synthesis of kinase inhibitors.
Objective: To synthesize N-(3-aminophenyl)-2-(3-cyano-4-fluorophenyl)acetamide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
m-Phenylenediamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in dry DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.
-
Amide Coupling: In a separate flask, dissolve m-phenylenediamine (1.1 eq) and triethylamine (1.5 eq) in dry DCM. Cool the solution to 0 °C.
-
Slowly add the freshly prepared acid chloride solution from step 1 to the solution from step 2.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction with saturated NaHCO₃ solution. Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow for Kinase Inhibitor Synthesis
Caption: Workflow for synthesizing a kinase inhibitor precursor.
Protocol 2: In Vitro COX-2 Inhibition Assay
This protocol describes a method to evaluate the inhibitory activity of a synthesized derivative of this compound against the COX-2 enzyme.
Objective: To determine the IC₅₀ value of a test compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Celecoxib (positive control)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E₂ (PGE₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of human recombinant COX-2 in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound and celecoxib in DMSO.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions (or DMSO for the vehicle control).
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Incubate at 37 °C for 10 minutes.
-
Stop Reaction: Add a stop solution (e.g., HCl) to terminate the reaction.
-
PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: The IC₅₀ values for the test compounds and the positive control should be summarized in a table for easy comparison.
| Compound | COX-2 IC₅₀ (µM) |
| Test Compound 1 | [Experimental Value] |
| Test Compound 2 | [Experimental Value] |
| Celecoxib | [Experimental Value] |
Signaling Pathway for COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by a test compound.
Conclusion
While this compound is not yet a widely cited intermediate in the synthesis of commercial pharmaceuticals, its chemical features suggest significant potential as a versatile building block in drug discovery. The provided protocols offer a starting point for researchers to explore the synthesis and biological evaluation of novel derivatives based on this promising scaffold. Further investigation into its utility in constructing diverse chemical libraries is warranted and could lead to the identification of new therapeutic agents for a range of diseases.
References
- 1. This compound | 519059-11-1 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fluorinated Heterocyclic Compounds : Synthesis, Chemistry, and Applications [cincinnatistate.ecampus.com]
- 5. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
Application Notes and Protocols for Amide Coupling with 3-Cyano-4-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amide derivatives of 3-Cyano-4-fluorophenylacetic acid, a versatile building block in medicinal chemistry and drug discovery. The protocols outlined below utilize common and efficient coupling reagents to facilitate the formation of the amide bond, yielding products with high purity and in good yields.
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry. The generation of novel amide derivatives from this compound is of significant interest due to the presence of the cyano and fluoro functionalities, which can modulate the physicochemical and pharmacological properties of the resulting molecules. These derivatives are potential candidates for various therapeutic areas, including as enzyme inhibitors. This document provides two robust and widely applicable protocols for the amide coupling of this compound with primary and secondary amines.
General Reaction Scheme
The overall transformation involves the coupling of this compound with a generic amine (R¹R²NH) to form the corresponding amide. This reaction is typically mediated by a coupling agent to activate the carboxylic acid.
Caption: General workflow for the amide coupling of this compound.
Experimental Protocols
Two common and effective methods for amide coupling are presented below: one utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the other employing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole).
Protocol 1: HATU-Mediated Amide Coupling
HATU is a highly efficient coupling reagent that often leads to high yields and short reaction times with minimal side reactions.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add the desired amine (1.0-1.2 eq).
-
Add HATU (1.1-1.3 eq) to the mixture.
-
Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
The combination of EDC and HOBt is a classic and cost-effective method for amide bond formation. HOBt acts as an additive to suppress racemization and improve efficiency.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.1-1.3 eq) in anhydrous DMF or DCM (0.1-0.5 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.1-1.3 eq) to the reaction mixture, followed by the addition of DIPEA or TEA (1.5-2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl solution (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.
Data Presentation
The following table summarizes typical reaction parameters for the amide coupling of various aryl acetic acids with an amine, which can be used as a starting point for optimizing the reaction with this compound.
| Carboxylic Acid (Example) | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 4-Fluorophenylacetic acid | HATU | DIPEA | DMF | 2 | 85-95 |
| 4-Chlorophenylacetic acid | EDC/HOBt | TEA | DCM | 12 | 80-90 |
| Phenylacetic acid | HATU | TEA | DMF | 1.5 | 90-98 |
| 3-Methoxyphenylacetic acid | EDC/HOBt | DIPEA | DMF | 16 | 75-85 |
Note: Yields are indicative and may vary depending on the specific amine substrate and purification method.
Logical Relationship Diagram
The selection of the appropriate coupling protocol often depends on the nature of the substrates and the desired reaction conditions. The following diagram illustrates a simplified decision-making process.
Caption: Decision workflow for selecting an amide coupling protocol.
Conclusion
The protocols described herein provide a reliable foundation for the synthesis of a diverse range of amides derived from this compound. Researchers are encouraged to optimize the reaction conditions, including solvent, base, and temperature, for each specific amine substrate to achieve the best possible outcomes. The resulting amide products can serve as valuable intermediates or final compounds in drug discovery and development programs.
Application Notes and Protocols: 3-Cyano-4-fluorophenylacetic Acid as a Versatile Intermediate for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 3-Cyano-4-fluorophenylacetic acid as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on its potential application in the development of kinase inhibitors.
Introduction
This compound (CAS 519059-11-1) is a substituted phenylacetic acid derivative that holds significant promise as a versatile building block in medicinal chemistry.[1][2] Its unique structural features, including a reactive carboxylic acid group, a cyano moiety, and a fluorine atom, make it an attractive starting material for the synthesis of complex heterocyclic compounds with potential therapeutic applications. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule, while the cyano group can serve as a synthetic handle for further molecular elaborations or as a key interacting element with biological targets.
While direct literature citing the use of this compound in the synthesis of specific commercial drugs is limited, its core structure is closely related to key intermediates used in the synthesis of potent kinase inhibitors, such as the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This suggests its potential as a valuable precursor for the development of novel therapeutics targeting signaling pathways implicated in various diseases, including cancer and autoimmune disorders.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning, safety assessment, and analytical method development.
| Property | Value | Reference |
| CAS Number | 519059-11-1 | [1][2] |
| Molecular Formula | C₉H₆FNO₂ | [3] |
| Molecular Weight | 179.15 g/mol | [3] |
| Appearance | White to off-white solid | |
| pKa (Predicted) | 4.05 ± 0.10 | [1] |
| Solubility | Very slightly soluble in water (0.39 g/L at 25°C) | [1] |
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapies that have revolutionized the treatment of cancer and other diseases. Many of these inhibitors feature a core heterocyclic scaffold that is often constructed through the coupling of various building blocks. The structural motif of this compound makes it an ideal candidate for the synthesis of precursors to these scaffolds.
Rationale for Use in BTK Inhibitor Synthesis
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[4][5] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies, such as mantle cell lymphoma and chronic lymphocytic leukemia.[4][6] BTK inhibitors, like Ibrutinib, block the activity of BTK, thereby disrupting the survival signals of malignant B-cells.[4]
The synthesis of Ibrutinib and other BTK inhibitors often involves the construction of a pyrazolopyrimidine core, which is subsequently coupled to other fragments. The phenylacetic acid moiety, particularly with the cyano and fluoro substitutions, can be envisioned as a precursor to a key fragment of such inhibitors.
Proposed Synthetic Workflow
The following diagram illustrates a generalized workflow for the potential application of this compound in the synthesis of a kinase inhibitor intermediate. The primary transformation involves the formation of an amide bond, a common reaction in pharmaceutical synthesis.
Caption: Generalized workflow for synthesizing a kinase inhibitor scaffold.
Experimental Protocols
The following are generalized protocols for the key transformation of this compound: amide bond formation. These protocols are based on standard laboratory procedures and should be adapted and optimized by the researcher based on the specific amine substrate and desired product.
Protocol 1: Amide Coupling using a Carbodiimide Reagent
This protocol describes a common method for forming an amide bond using a carbodiimide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amine derivative (1.0 - 1.2 equivalents)
-
EDC or DCC (1.1 - 1.5 equivalents)
-
HOBt (1.1 - 1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2 - 3 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).
-
Dissolve the acid in anhydrous DMF or DCM.
-
Add the amine derivative (1.0 - 1.2 equivalents) and HOBt (1.1 - 1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add EDC or DCC (1.1 - 1.5 equivalents) to the cooled solution, followed by the dropwise addition of DIPEA or TEA (2 - 3 equivalents).
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if DCC is used).
-
Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Data Presentation: Template for Experimental Results
Researchers should meticulously record all quantitative data. The following table provides a template for summarizing the results of amide coupling reactions.
| Entry | Amine Substrate | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Signaling Pathway: Bruton's Tyrosine Kinase (BTK)
Understanding the biological target is crucial for rational drug design. The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.
Caption: Simplified BTK signaling pathway in B-cells.
This pathway illustrates that upon antigen binding to the B-cell receptor, a cascade of phosphorylation events leads to the activation of BTK.[3] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling through diacylglycerol (DAG), inositol triphosphate (IP3), and calcium flux. These events ultimately lead to the activation of transcription factors like NF-κB, promoting B-cell proliferation and survival.[5] BTK inhibitors covalently bind to a cysteine residue in the active site of BTK, irreversibly blocking its kinase activity and thereby inhibiting this critical survival pathway in malignant B-cells.[1]
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its structural features make it particularly well-suited for the development of kinase inhibitors, a class of drugs with significant therapeutic impact. The provided protocols and background information are intended to serve as a foundation for researchers to explore the full potential of this promising building block in their drug discovery and development endeavors. Further research into the specific applications of this intermediate is warranted and could lead to the discovery of novel and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. Signalling of Bruton's tyrosine kinase, Btk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyano-4-fluorophenylacetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-Cyano-4-fluorophenylacetic acid. The information is presented in a practical question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of this compound, particularly focusing on the widely used method of hydrolyzing 3-Cyano-4-fluorobenzyl cyanide.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the hydrolysis of 3-Cyano-4-fluorobenzyl cyanide to this compound can stem from several factors. Incomplete hydrolysis, side reactions, and suboptimal reaction conditions are the most common culprits.
Potential Causes and Solutions:
-
Incomplete Hydrolysis: The conversion of the nitrile group to a carboxylic acid requires stringent conditions. If the reaction is not driven to completion, a significant portion of the starting material or the intermediate amide will remain.
-
Solution: Increase the reaction time and/or temperature. Ensure vigorous stirring to improve the mixing of the reactants, especially in heterogeneous mixtures. Consider using a higher concentration of the acid or base catalyst.[1]
-
-
Side Reactions: The presence of the cyano and fluoro groups on the aromatic ring can lead to undesired side reactions under harsh hydrolytic conditions. Decarboxylation of the final product or hydrolysis of the cyano group are possibilities.
-
Solution: Optimize the reaction temperature and time to find a balance between complete conversion and minimizing side product formation. A lower temperature for a longer duration might be beneficial.
-
-
Suboptimal Reagent Concentration: The concentration of the acid or base used for hydrolysis is critical.
-
Solution: Experiment with different concentrations of the hydrolyzing agent (e.g., sulfuric acid or sodium hydroxide). A higher concentration may increase the reaction rate but could also promote side reactions.
-
Comparative Reaction Conditions for Phenylacetic Acid Synthesis (General Guidance):
| Parameter | Acid Hydrolysis | Alkaline Hydrolysis |
| Reagent | Sulfuric Acid (e.g., 3:2 H₂SO₄:H₂O) | Sodium Hydroxide or Potassium Hydroxide |
| Temperature | Reflux | Reflux |
| Reaction Time | 3-8 hours | 8-15 hours |
| Work-up | Dilution in cold water, filtration | Acidification to precipitate the acid, filtration |
Q2: I am observing significant impurity peaks in my product's analytical data (HPLC, NMR). What are these impurities and how can I prevent their formation?
A2: Impurities in the final product can be unreacted starting material, intermediate products, or side products.
Common Impurities and Prevention Strategies:
-
3-Cyano-4-fluorobenzyl cyanide (Starting Material): Its presence indicates incomplete hydrolysis.
-
Prevention: As mentioned in Q1, optimize reaction conditions (time, temperature, reagent concentration) to ensure complete conversion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
3-Cyano-4-fluorophenylacetamide (Intermediate): This is the intermediate amide formed during the hydrolysis of the nitrile.
-
Prevention: Prolonged reaction time and/or higher temperatures are typically required to hydrolyze the amide to the carboxylic acid.
-
-
Decarboxylation Product: Although less common for phenylacetic acids, harsh conditions could potentially lead to some decarboxylation.
-
Prevention: Avoid excessively high temperatures during the reaction and work-up.
-
Q3: The purification of my crude product is proving difficult. What purification strategies are most effective?
A3: The purification of this compound typically involves crystallization or chromatography. The choice of method depends on the nature and quantity of the impurities.
Effective Purification Protocols:
-
Recrystallization: This is often the most effective method for removing minor impurities. The choice of solvent is crucial.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble at high temperatures but less soluble at low temperatures (e.g., a mixture of water and an organic solvent like ethanol).
-
If colored impurities are present, treat the hot solution with activated charcoal.
-
Filter the hot solution to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.[2]
-
-
-
Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract the organic solution with an aqueous base (e.g., sodium bicarbonate solution). The acidic product will move to the aqueous layer as its salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure this compound.
-
Filter, wash with cold water, and dry the purified product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and direct synthetic route is the hydrolysis of 3-Cyano-4-fluorobenzyl cyanide. This reaction can be performed under either acidic or basic conditions. The general reaction is as follows:
Q2: What are the key safety precautions I should take when synthesizing this compound?
A2: Standard laboratory safety precautions should always be followed. Specifically:
-
Handling Cyanides: 3-Cyano-4-fluorobenzyl cyanide is a cyanide derivative and should be handled with extreme caution in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not ingest. Have a cyanide antidote kit readily available.
-
Corrosive Reagents: The use of strong acids (like sulfuric acid) and bases (like sodium hydroxide) for hydrolysis requires the use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Quenching: Quenching of the reaction, especially when using strong acids or bases, should be done carefully and slowly, often in an ice bath, to control any exothermic processes.
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: The progress of the reaction can be monitored by several analytical techniques:
-
Thin Layer Chromatography (TLC): This is a quick and simple method to check for the disappearance of the starting material (3-Cyano-4-fluorobenzyl cyanide) and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting material, intermediate, and product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic methylene protons of the starting material and the appearance of the methylene protons of the product at a different chemical shift.
Experimental Workflow & Logic Diagrams
Here are diagrams illustrating the synthesis pathway and a general troubleshooting workflow.
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
purification techniques for 3-Cyano-4-fluorophenylacetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Cyano-4-fluorophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q2: What are the likely impurities in a synthesis of this compound?
A2: While specific impurities depend on the synthetic route, common byproducts in the synthesis of substituted phenylacetic acids can include starting materials, reagents, and structurally related isomers. For instance, positional isomers of fluorophenylacetic acid can be challenging to separate.[1] It is also possible to have residual starting materials from the synthesis, such as 2-Fluoro-4-methylbenzonitrile.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water (with a formic or acetic acid buffer) is a good starting point for method development.[2] Detection can be performed using a UV detector at approximately 264 nm.[2]
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the chosen recrystallization solvent, even with heating.
-
Possible Cause: The solvent is too non-polar for the highly polar this compound.
-
Troubleshooting Steps:
-
Select a more polar solvent. Given the compound's structure (carboxylic acid and nitrile groups), polar solvents like ethanol, methanol, or acetone, or a mixture of these with water, are likely to be more effective.
-
Use a solvent mixture. Dissolve the compound in a minimal amount of a "good" (high solubility) hot solvent, and then slowly add a "bad" (low solubility) anti-solvent until turbidity is observed. Then, reheat to dissolve and cool slowly.
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. This can also be caused by the presence of significant impurities.
-
Troubleshooting Steps:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly to encourage crystal nucleation. Seeding with a small crystal of pure product can also be beneficial.
-
Issue 3: Poor recovery of the purified compound after recrystallization.
-
Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The compound may also have some solubility in the cold solvent.
-
Troubleshooting Steps:
-
Minimize the amount of hot solvent used to dissolve the crude product.
-
Ensure the solution is thoroughly cooled before filtration to maximize precipitation. An ice bath can be used for this purpose.
-
Wash the collected crystals with a minimal amount of ice-cold solvent to reduce loss.
-
Column Chromatography
Issue 1: The compound does not move from the origin (Rf = 0) on the TLC plate.
-
Possible Cause: The mobile phase is too non-polar. This compound is a polar compound and requires a polar mobile phase to elute from a polar stationary phase like silica gel.
-
Troubleshooting Steps:
-
Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
-
Consider adding a small amount of a very polar solvent like methanol or acetic acid to the mobile phase to help elute the highly polar carboxylic acid.
-
Issue 2: Poor separation between the desired compound and impurities.
-
Possible Cause: The polarity of the mobile phase is not optimized for the specific mixture.
-
Troubleshooting Steps:
-
Systematically test a range of solvent systems with varying polarities using Thin Layer Chromatography (TLC) to identify the optimal mobile phase for separation.
-
Consider using a different stationary phase. If using silica gel (a polar stationary phase), reverse-phase chromatography with a non-polar stationary phase (like C18) and a polar mobile phase could provide a different selectivity.
-
Data Presentation
Table 1: Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 0.39 g/L[3] |
Table 2: Suggested Starting Conditions for HPLC Analysis
| Parameter | Recommended Condition |
| Column | Reverse-phase C18, 5 µm, 4.6 x 250 mm[2] |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid[2] |
| Gradient | Start with a higher percentage of water and gradually increase the acetonitrile concentration. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 264 nm[2] |
| Column Temperature | 30 °C |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Based on the polar nature of the molecule, start by testing solvents like ethanol, methanol, or ethyl acetate, or mixtures with water. To do this, place a small amount of the crude compound in a test tube and add the solvent dropwise while heating until it dissolves. Allow it to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal mobile phase should give the desired compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Recrystallization Workflow for this compound.
Caption: Troubleshooting Logic for Recrystallization Issues.
References
common side reactions in the synthesis of 3-Cyano-4-fluorophenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyano-4-fluorophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical laboratory-scale synthesis involves a two-step process starting from 2-fluoro-5-methylbenzonitrile:
-
Benzylic Bromination: Radical bromination of the methyl group of 2-fluoro-5-methylbenzonitrile using N-bromosuccinimide (NBS) and a radical initiator to form 3-cyano-4-fluorobenzyl bromide.
-
Hydrolysis: Hydrolysis of the resulting 3-cyano-4-fluorobenzyl cyanide (formed in situ or after isolation) to the final product, this compound.
Q2: What are the primary side reactions to be aware of during this synthesis?
The main side reactions are associated with the benzylic bromination and hydrolysis steps. These can include over-bromination of the methyl group, formation of isomeric impurities, and incomplete hydrolysis leading to the corresponding amide as a significant impurity.
Q3: How can I minimize the formation of di- and tri-brominated impurities during the benzylic bromination step?
Careful control of the stoichiometry of N-bromosuccinimide (NBS) is crucial. Using a slight molar excess of the starting material (2-fluoro-5-methylbenzonitrile) relative to NBS can help minimize over-bromination. Additionally, maintaining a consistent and not excessively high reaction temperature is important.
Q4: What is the most common impurity found in the final product?
The most frequently encountered impurity is 3-cyano-4-fluorophenylacetamide, which arises from incomplete hydrolysis of the intermediate 3-cyano-4-fluorobenzyl cyanide.
Q5: How can I ensure the complete hydrolysis of the nitrile intermediate?
Adequate reaction time and temperature during the hydrolysis step are key. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the point of complete conversion. If incomplete hydrolysis is observed, extending the reaction time or carefully increasing the temperature may be necessary.
Troubleshooting Guides
Problem 1: Low yield of 3-cyano-4-fluorobenzyl bromide in the first step.
| Possible Cause | Suggested Solution |
| Inefficient radical initiation. | Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and added at the appropriate temperature for its decomposition. The reaction can also be initiated with a UV lamp. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC to ensure it has gone to completion. If necessary, increase the reaction time or temperature, but be mindful of potential side reactions. |
| Degradation of the product. | Work up the reaction mixture promptly after completion to avoid degradation of the benzyl bromide, which can be lachrymatory and reactive. |
| Quenching of radicals. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from inhibiting the radical chain reaction. |
Problem 2: Presence of multiple spots on TLC after benzylic bromination, indicating a mixture of products.
| Possible Cause | Suggested Solution |
| Over-bromination. | Use no more than one equivalent of NBS. A slight excess of the starting toluene derivative can favor mono-bromination. |
| High reaction temperature. | Maintain a controlled and moderate temperature. Higher temperatures can lead to decreased selectivity and the formation of multiple brominated species. |
| Impure starting materials. | Ensure the 2-fluoro-5-methylbenzonitrile is of high purity before starting the reaction. |
Problem 3: The final product is contaminated with 3-cyano-4-fluorophenylacetamide.
| Possible Cause | Suggested Solution | | Incomplete hydrolysis. | Increase the reaction time and/or temperature of the hydrolysis step. Monitor the reaction progress by TLC or HPLC until the amide intermediate is no longer detected. | | Insufficient acid or base catalyst. | Ensure the correct stoichiometry of the acid or base used for hydrolysis. | | Precipitation of the amide. | If the amide is sparingly soluble in the reaction mixture, it may precipitate and react more slowly. Ensure adequate stirring and consider a co-solvent if necessary to maintain a homogeneous solution. |
Problem 4: Formation of an isocyanide byproduct during the cyanation step.
| Possible Cause | Suggested Solution | | Ambident nature of the cyanide nucleophile. | The use of alkali metal cyanides like sodium cyanide or potassium cyanide in a polar aprotic solvent (e.g., DMSO or DMF) generally favors the formation of the nitrile over the isocyanide. | | Reaction conditions. | Ensure anhydrous conditions, as the presence of water can lead to other side reactions. |
Data Presentation
Table 1: Common Side Products in the Synthesis of this compound
| Side Product Name | Chemical Structure | Origin | Notes |
| 3-Cyano-4-fluorobenzal bromide (dibromo) | C₈H₄Br₂FN | Over-bromination of the methyl group. | Can be minimized by controlling the stoichiometry of NBS. |
| 3-Cyano-4-fluorobenzotribromide (tribromo) | C₈H₃Br₃FN | Excessive over-bromination. | Indicates poor reaction control. |
| 3-Cyano-4-fluorophenylacetamide | C₉H₇FN₂O | Incomplete hydrolysis of the nitrile intermediate. | A very common impurity. |
| 3-Cyano-4-fluorobenzyl alcohol | C₈H₆FNO | Reaction of the benzyl bromide with water. | Can occur if the cyanation step is not anhydrous. |
| 5-(isocyanomethyl)-2-fluorobenzonitrile | C₉H₅FN₂ | Nucleophilic attack by the nitrogen atom of the cyanide ion. | Typically a minor byproduct with alkali metal cyanides. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Synthesis of 3-cyano-4-fluorobenzyl bromide
-
To a solution of 2-fluoro-5-methylbenzonitrile (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) is added N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile - AIBN, 0.02 eq).
-
The mixture is heated to reflux (the temperature will depend on the solvent used) and stirred under an inert atmosphere.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-cyano-4-fluorobenzyl bromide, which may be used in the next step without further purification.
Step 2: Synthesis of this compound
-
The crude 3-cyano-4-fluorobenzyl bromide is dissolved in a suitable polar aprotic solvent such as DMSO or DMF.
-
Sodium cyanide (1.1 eq) is added portion-wise, and the mixture is stirred at room temperature. The reaction is exothermic and may require cooling.
-
After the formation of 3-cyano-4-fluorobenzyl cyanide is complete (as monitored by TLC or GC), an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) is added.
-
The mixture is heated to reflux for several hours to effect hydrolysis.
-
The reaction progress is monitored by TLC or HPLC to ensure the disappearance of the intermediate amide.
-
After cooling, the reaction mixture is acidified (if a basic hydrolysis was performed) with a strong acid (e.g., HCl) to precipitate the crude this compound.
-
The solid is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Key side reactions in the synthesis pathway.
Technical Support Center: Optimizing Reaction Conditions for 3-Cyano-4-fluorophenylacetic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyano-4-fluorophenylacetic acid and its derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Synthesis of this compound via Hydrolysis
The synthesis of this compound often involves the hydrolysis of a nitrile precursor, such as 2-(3-cyano-4-fluorophenyl)acetonitrile. This section addresses common issues encountered during this hydrolysis step.
Q1: My hydrolysis reaction is showing low conversion of the starting nitrile. What are the potential causes and how can I improve the yield?
A1: Low conversion in the hydrolysis of arylacetonitriles is a frequent issue. Several factors could be at play:
-
Insufficient Reaction Time or Temperature: Hydrolysis of nitriles can be sluggish. Consider gradually increasing the reaction temperature and extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration. For acid hydrolysis, refluxing for several hours is common.[1]
-
Inadequate Acid or Base Concentration: The concentration of the acid or base catalyst is crucial. For acid-catalyzed hydrolysis, a mixture of sulfuric acid and water is often effective.[1] For base-catalyzed hydrolysis, a higher concentration of hydroxide may be necessary. However, be aware that harsh basic conditions can sometimes lead to unwanted side reactions.
-
Poor Solubility of the Starting Material: The nitrile starting material may have limited solubility in the aqueous reaction mixture. Adding a co-solvent like ethanol or acetic acid can improve solubility and facilitate the reaction.[1]
Q2: I'm observing the formation of a significant amount of amide intermediate (2-(3-cyano-4-fluorophenyl)acetamide) and the reaction is not proceeding to the carboxylic acid. How can I drive the reaction to completion?
A2: The formation of a stable amide intermediate is a common observation in nitrile hydrolysis. To promote complete conversion to the carboxylic acid:
-
Increase Reaction Temperature and Time: The hydrolysis of the amide to the carboxylic acid typically requires more forcing conditions (higher temperature and longer reaction time) than the initial hydrolysis of the nitrile to the amide.
-
Increase Water Content: Ensure a sufficient excess of water is present in the reaction mixture, as it is a reactant in the hydrolysis of the amide.
-
Stronger Acid or Base: If using catalytic amounts of acid or base, increasing the concentration or switching to a stronger acid or base might be necessary to facilitate the second hydrolysis step.
Q3: My final product is contaminated with dark, tar-like impurities. What is the cause and how can I prevent this?
A3: The formation of dark impurities often suggests decomposition of the starting material or product under the reaction conditions.
-
Temperature Control: Avoid excessively high temperatures, which can lead to polymerization or degradation of the aromatic components.
-
Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to color formation.
-
Purification: The crude product can often be purified by recrystallization. Common solvents for recrystallizing phenylacetic acid derivatives include water, or mixtures of solvents like ethanol/water or toluene.[2]
Amide Coupling Reactions of this compound
This section focuses on troubleshooting the formation of amide derivatives from this compound.
Q1: My amide coupling reaction is giving a low yield. What factors should I investigate?
A1: Low yields in amide coupling reactions are a common challenge, especially with electron-deficient carboxylic acids like this compound. Consider the following:
-
Choice of Coupling Reagent: The selection of the coupling reagent is critical. For electron-deficient systems, more powerful reagents may be required. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) or uronium-based reagents like HATU.[3][4]
-
Base Selection and Stoichiometry: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid and facilitate the reaction. The stoichiometry of the base is important; an excess is often used.[3]
-
Reaction Solvent: The solvent can significantly impact the reaction rate and solubility of reagents. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices for amide coupling reactions.[5]
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction may be slow. In such cases, longer reaction times, elevated temperatures, or more potent coupling reagents might be necessary.[6][7]
Q2: I am observing the formation of a urea byproduct from my carbodiimide coupling reagent, which is difficult to remove. How can I address this?
A2: The formation of a urea byproduct is inherent to the mechanism of carbodiimide coupling agents.
-
Use of Water-Soluble Carbodiimides: Using a water-soluble carbodiimide like EDC allows for the easy removal of the corresponding urea byproduct during an aqueous workup.[5]
-
Purification: If a non-water-soluble carbodiimide like DCC is used, the urea byproduct is often insoluble in the reaction solvent and can be removed by filtration. For any remaining soluble impurities, column chromatography is an effective purification method.
Q3: My reaction is showing signs of racemization (if applicable to the amine). How can I minimize this side reaction?
A3: Racemization can be a concern when coupling chiral amines.
-
Use of Additives: The addition of HOBt or its derivatives to carbodiimide-mediated couplings is known to suppress racemization.
-
Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to minimize the rate of racemization.
Fischer Esterification of this compound
This section provides guidance on troubleshooting the esterification of this compound with alcohols.
Q1: My Fischer esterification reaction is not going to completion. How can I improve the conversion?
A1: Fischer esterification is an equilibrium-limited reaction. To drive the equilibrium towards the ester product, consider the following strategies:
-
Use of Excess Alcohol: Using the alcohol as the solvent or in a large excess is a common method to shift the equilibrium towards the product side.[8]
-
Removal of Water: Water is a byproduct of the reaction, and its removal will drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene), or by using a dehydrating agent.[8]
-
Catalyst Choice and Concentration: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically used.[9] Ensure that a sufficient catalytic amount is used.
Q2: The reaction is producing a dark-colored solution, and my final product is impure. What could be the cause?
A2: Darkening of the reaction mixture during Fischer esterification often indicates side reactions, such as dehydration of the alcohol or charring of the organic material, especially at high temperatures with strong acid catalysts.
-
Temperature Control: Avoid excessive heating. The reaction should be run at the reflux temperature of the alcohol or solvent being used.
-
Catalyst Amount: Use only a catalytic amount of the strong acid. Too much acid can promote side reactions.
-
Milder Catalysts: For sensitive substrates, consider using a milder acid catalyst.
Q3: I'm having difficulty separating my ester product from the excess alcohol and the carboxylic acid starting material. What is a suitable workup procedure?
A3: A standard aqueous workup is typically effective for isolating the ester.
-
Neutralization: After the reaction, the mixture is usually cooled and diluted with an organic solvent. The organic layer is then washed with a weak base (e.g., saturated sodium bicarbonate solution) to remove the unreacted carboxylic acid and the acid catalyst.[10]
-
Washing: Subsequent washes with water and brine will help to remove any remaining water-soluble impurities.
-
Drying and Evaporation: The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude ester.[11]
-
Purification: The crude ester can be further purified by distillation or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of this compound?
A1: A common precursor is 2-(3-cyano-4-fluorophenyl)acetonitrile, which can be hydrolyzed to the desired carboxylic acid.
Q2: How can I monitor the progress of my reactions?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of products. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress.
Q3: What are some common solvents for the recrystallization of this compound and its derivatives?
A3: The choice of recrystallization solvent is highly dependent on the specific derivative. For the parent acid, water or aqueous ethanol mixtures can be effective. For less polar ester and amide derivatives, solvent systems like heptane/ethyl acetate, methanol/water, or DCM/hexane might be suitable.[12] It is always recommended to perform small-scale solubility tests to find the optimal solvent or solvent mixture.
Q4: Are there any specific safety precautions I should be aware of when working with these compounds?
A4: Yes. The cyano group (-CN) is toxic. All manipulations involving cyanide-containing compounds should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q5: Can I use microwave irradiation to accelerate these reactions?
A5: Microwave-assisted synthesis can often significantly reduce reaction times for both amide coupling and esterification reactions. However, optimization of the reaction conditions (temperature, time, and power) is necessary for each specific transformation.
Data Presentation
The following tables provide representative quantitative data for the derivatization of this compound based on typical yields for these reaction types.
Table 1: Optimization of Amide Coupling of this compound with Benzylamine
| Entry | Coupling Reagent (equiv) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC/HOBt (1.2) | DIPEA (2.0) | DCM | 25 | 12 | 85 |
| 2 | HATU (1.1) | DIPEA (2.0) | DMF | 25 | 4 | 92 |
| 3 | EDC (1.2) | - | DCM | 25 | 24 | <10 |
| 4 | EDC/HOBt (1.2) | Pyridine (2.0) | DCM | 25 | 12 | 75 |
Table 2: Optimization of Fischer Esterification of this compound with Ethanol
| Entry | Catalyst (mol%) | Alcohol (equiv) | Water Removal | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ (5) | 10 | None | 78 (reflux) | 8 | 70 |
| 2 | H₂SO₄ (5) | 1.5 | Dean-Stark | 80 (reflux in Toluene) | 6 | 85 |
| 3 | p-TsOH (10) | 10 | None | 78 (reflux) | 12 | 65 |
| 4 | H₂SO₄ (5) | 1.2 | None | 50 | 24 | 40 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(3-cyano-4-fluorophenyl)acetonitrile (1.0 equiv).
-
Add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (10 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 3-6 hours.[1]
-
After completion, cool the reaction mixture to room temperature and then pour it carefully over crushed ice.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.
Protocol 2: Amide Coupling using EDC/HOBt
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the solids in an anhydrous solvent such as DCM or DMF (10 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 equiv) to the mixture.
-
Slowly add EDC (1.2 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by column chromatography on silica gel or by recrystallization.[3]
Protocol 3: Fischer Esterification using Sulfuric Acid
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv) and an excess of the desired alcohol (e.g., 10-20 equivalents, which can also serve as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
The product can be purified by vacuum distillation or column chromatography.[10]
Mandatory Visualization
Caption: Experimental workflow for the synthesis and derivatization of this compound, including a troubleshooting logic flow.
Caption: Simplified reaction pathway for amide bond formation using a carbodiimide coupling reagent.
Caption: Equilibrium of the Fischer esterification and strategies to drive the reaction towards the products.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. youtube.com [youtube.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 12. reddit.com [reddit.com]
troubleshooting failed reactions with 3-Cyano-4-fluorophenylacetic acid
Welcome to the technical support center for 3-Cyano-4-fluorophenylacetic Acid (C₉H₆FNO₂). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that I should be aware of?
A1: this compound is a white to off-white solid. Key properties to consider during experimental design are summarized in the table below. Its low aqueous solubility and predicted pKa are particularly important for reaction setup and workup procedures.[1]
| Property | Value | Reference |
| CAS Number | 519059-11-1 | [1] |
| Molecular Formula | C₉H₆FNO₂ | [1] |
| Molecular Weight | 179.15 g/mol | [1] |
| pKa (Predicted) | 4.05 ± 0.10 | [1] |
| Solubility in Water | Very low (0.39 g/L at 25°C) | [1] |
Q2: My amide coupling reaction with this compound is giving a low yield. What are the potential causes?
A2: Low yields in amide coupling reactions involving this substrate can stem from several factors:
-
Incomplete activation of the carboxylic acid: The electron-withdrawing effects of the cyano and fluoro groups can influence the reactivity of the carboxylic acid. Ensure you are using a suitable and sufficient amount of coupling agent.
-
Steric hindrance: If your amine coupling partner is sterically hindered, the reaction rate can be significantly reduced.
-
Side reactions: The nitrile group may undergo hydrolysis under certain conditions, or other side reactions may occur depending on the reagents used.
-
Poor solubility: The low solubility of the starting material in some organic solvents may limit the reaction rate.[1]
-
Inadequate workup or purification: Product loss during extraction and purification can contribute to low isolated yields.
Q3: Can the nitrile group of this compound be hydrolyzed during an amide coupling reaction?
A3: Yes, hydrolysis of the nitrile group to a carboxylic acid or an amide is a potential side reaction, especially under acidic or basic conditions.[2][3] Standard amide coupling conditions are generally mild enough to avoid significant nitrile hydrolysis. However, prolonged reaction times, elevated temperatures, or the presence of strong acids or bases can promote this unwanted reaction. It is crucial to monitor the reaction and use appropriate conditions to minimize this side reaction.
Q4: I am having trouble purifying my product from a reaction involving this compound. What strategies can I use?
A4: Purification can be challenging due to the polarity of the cyano group. Here are some suggestions:
-
Aqueous Workup: Use a standard aqueous workup to remove water-soluble impurities. If your product is an amide, it will likely be soluble in an organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is often effective.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Troubleshooting Guides
Guide 1: Low Yield in Amide Coupling Reactions
This guide addresses common issues leading to low yields in amide coupling reactions with this compound.
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Guide 2: Unwanted Side Product Formation (Nitrile Hydrolysis)
This guide helps identify and mitigate the hydrolysis of the nitrile group during synthesis.
Caption: Troubleshooting guide for nitrile hydrolysis side reactions.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol outlines a standard method for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Comparison for Amide Coupling Reagents (Illustrative):
| Coupling Reagent | Base | Solvent | Typical Yield Range | Notes |
| EDC/HOBt | DIPEA | DMF/DCM | 60-85% | Standard, cost-effective method. |
| HATU | DIPEA | DMF | 75-95% | Highly effective for sterically hindered amines. |
| Acyl Chloride | Pyridine | DCM | 50-80% | Requires prior conversion of the acid to the acyl chloride. |
Note: Yields are highly dependent on the specific amine substrate and reaction conditions.
Protocol 2: Experimental Workflow Diagram
Caption: Step-by-step workflow for a typical amide coupling reaction.
References
stability issues of 3-Cyano-4-fluorophenylacetic acid under different conditions
This technical support center provides guidance on the stability of 3-Cyano-4-fluorophenylacetic acid for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.
Troubleshooting Guide
Experiments involving this compound may occasionally yield unexpected results due to compound instability. The following table outlines potential problems, their likely causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Degradation of the compound due to improper storage or handling. | Store the compound in a cool, dry, dark place in a tightly sealed container.[1][2] Avoid repeated freeze-thaw cycles. Prepare solutions fresh for each experiment whenever possible. |
| Appearance of new, unidentified peaks in chromatograms | Chemical degradation of the compound under experimental conditions. | Conduct forced degradation studies to identify potential degradation products and pathways.[3] This will help in developing a stability-indicating analytical method. |
| Low assay values or loss of potency | Instability of the compound in a specific formulation or solvent. | Evaluate the compatibility of the compound with all excipients and solvents in the formulation. Consider using anhydrous solvents if hydrolysis is suspected.[4] |
| Discoloration or change in physical appearance of the solid compound | Exposure to light, heat, or incompatible materials. | Store protected from light and heat.[1] Ensure storage containers are made of inert materials. Check for incompatibility with strong oxidizing agents and bases.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the general storage conditions recommended for this compound?
A1: It is recommended to store this compound in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1][2] The container should be kept tightly closed.[1] For long-term storage, refrigeration is advisable.
Q2: Is this compound sensitive to light?
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, potential degradation pathways include:
-
Hydrolysis: The cyano group (-CN) can hydrolyze to a carboxamide and subsequently to a carboxylic acid under acidic or basic conditions. The carboxylic acid group itself is generally stable to hydrolysis.
-
Oxidation: The benzylic carbon of the acetic acid side chain could be susceptible to oxidation.
-
Decarboxylation: Phenylacetic acids can undergo decarboxylation under certain conditions, such as high heat.
The following diagram illustrates a potential degradation pathway via hydrolysis of the cyano group.
Q5: How can I develop a stability-indicating analytical method for this compound?
A5: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop such a method, forced degradation studies are essential.[3][5] The compound should be subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[3] An analytical technique, typically HPLC, is then used to separate the parent compound from all the generated degradants.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Keep the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep the mixture at room temperature for a defined period (e.g., 2 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at a high temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition, dilute as necessary, and analyze using a suitable analytical method (e.g., HPLC). A control sample (unstressed) should also be analyzed for comparison.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify any degradation products. The extent of degradation can be calculated by the change in the peak area of the parent compound.
The following diagram outlines the workflow for a forced degradation study.
References
Technical Support Center: 3-Cyano-4-fluorophenylacetic Acid Purification
Welcome to the technical support center for 3-Cyano-4-fluorophenylacetic acid. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from your preparations.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?
A1: Impurities can originate from various sources, including unreacted starting materials, by-products from side reactions, or degradation of the final product.[1] Common impurities may include:
-
Organic Impurities: Starting materials, intermediates, and isomers (e.g., other positional isomers of the cyano or fluoro group). By-products such as the corresponding amide or dicarboxylic acid resulting from hydrolysis of the nitrile group may also be present.[1]
-
Inorganic Impurities: Reagents, catalysts, and inorganic salts used during the synthesis.[1]
-
Residual Solvents: Solvents used in the reaction or initial workup that were not completely removed.[1]
Q2: My sample contains non-polar impurities. What is the best initial purification step?
A2: An acid-base extraction is highly effective for separating carboxylic acids from neutral or basic non-polar impurities.[2][3] By dissolving the crude product in an organic solvent and washing with an aqueous base (like sodium bicarbonate), the acidic product will move to the aqueous layer as its carboxylate salt, leaving non-polar impurities in the organic layer. The pure acid can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.[2][3]
Q3: How can I remove polar impurities that are structurally similar to my target compound?
A3: For closely related polar impurities, such as isomers or hydrolysis by-products, purification techniques that exploit subtle differences in physical properties are necessary.
-
Recrystallization: This is often the most effective method. Careful selection of a solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution, is crucial.[2][4]
-
Flash Column Chromatography: This technique can separate compounds based on their polarity.[5][6] For acidic compounds, it is common to use a mobile phase containing a small amount of acid (e.g., acetic or formic acid) to suppress deprotonation and reduce peak tailing.[6]
Q4: My recovery yield is very low after recrystallization. What can I do to improve it?
A4: Low yield during recrystallization can be due to several factors:
-
Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. Try a less polar solvent or a solvent mixture (co-solvent).
-
Excessive Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor. Use only the minimum amount of hot solvent required to fully dissolve the crude material.
-
Premature Crystallization: If crystals form too quickly (e.g., during hot filtration), you can lose product. Ensure all glassware is hot and perform filtrations quickly.
-
Cooling Rate: Cooling the solution too rapidly can trap impurities and lead to smaller, less pure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q5: I am struggling to get my compound to crystallize. It remains an oil. What should I do?
A5: Oiling out is a common problem. Here are some troubleshooting steps:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent and try to cool the more concentrated solution again.
-
Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (but which is miscible with your crystallization solvent) until the solution becomes cloudy, then warm slightly until it clears and allow it to cool slowly.
Purification Method Performance
The following table summarizes typical results from common purification techniques for substituted phenylacetic acids. Actual results may vary based on the initial purity and specific impurities present.
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Typical Yield (%) | Notes |
| Acid-Base Extraction | 80 - 90% | 90 - 97% | 85 - 95% | Excellent for removing neutral/basic impurities.[2][3] |
| Recrystallization | 90 - 97% | > 99% | 70 - 90% | Highly dependent on solvent selection and technique.[4][7] |
| Flash Chromatography | 85 - 95% | > 99% | 60 - 85% | Effective for removing closely related impurities.[6] |
| High-Vacuum Distillation | 90 - 95% | > 99.5% | 50 - 80% | Best for thermally stable compounds.[7][8] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for removing neutral or basic impurities from the acidic product.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the base wash 1-2 more times, combining the aqueous layers. The non-polar impurities will remain in the organic layer.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2), at which point the purified product will precipitate.
-
Final Extraction: Extract the precipitated product back into a fresh portion of organic solvent (e.g., ethyl acetate) 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is effective for removing small amounts of impurities with different solubility profiles.
-
Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Test small batches with solvents like toluene, ethyl acetate/heptane, or aqueous ethanol. For similar compounds like 4-Fluorophenylacetic acid, heptane has been used successfully.[7][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Troubleshooting and Process Flow
The following diagrams illustrate the general workflow for purification and a troubleshooting guide for the common issue of failed recrystallization.
Caption: General workflow for selecting a purification method.
Caption: Troubleshooting guide for failed recrystallization attempts.
References
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. youtube.com [youtube.com]
- 4. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 5. inventivapharma.com [inventivapharma.com]
- 6. rsc.org [rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Scale-Up Synthesis of 3-Cyano-4-fluorophenylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Cyano-4-fluorophenylacetic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis of this compound. A common synthetic approach involves the conversion of a suitable aniline precursor to the final product via diazotization and cyanation (Sandmeyer reaction), followed by hydrolysis.
dot
Caption: A potential synthetic workflow for this compound.
Issue 1: Low Yield or Incomplete Conversion during Sandmeyer Cyanation
-
Question: We are experiencing low yields and detecting unreacted diazonium salt after the Sandmeyer reaction. What are the potential causes and solutions?
-
Answer: Low yields in the Sandmeyer cyanation step are often multifactorial. Here are common causes and troubleshooting strategies:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable at elevated temperatures. Ensure the diazotization reaction is performed at 0-5 °C and the resulting solution is used promptly.
-
Insufficient Copper(I) Cyanide: The copper(I) cyanide is a crucial reagent in this reaction. Ensure it is of high purity and used in at least stoichiometric amounts. The use of freshly prepared CuCN is recommended for optimal reactivity.
-
Reaction Temperature: While the initial diazotization requires low temperatures, the cyanation step often requires heating. The optimal temperature should be determined empirically, but a gradual increase to 50-70 °C is a common starting point.
-
Side Reactions: The formation of biaryl byproducts can occur, which points to a radical-based side reaction.[1] Ensure efficient stirring to maintain a homogenous reaction mixture.
-
Issue 2: Formation of Impurities during Hydrolysis
-
Question: During the final hydrolysis step of the nitrile to the carboxylic acid, we are observing the formation of an amide intermediate and other byproducts. How can we improve the selectivity towards the desired carboxylic acid?
-
Answer: The hydrolysis of the nitrile group can sometimes be challenging to drive to completion and can be accompanied by side reactions.[2] Consider the following:
-
Incomplete Hydrolysis: The formation of the corresponding amide is a common intermediate. To favor the formation of the carboxylic acid, harsher reaction conditions may be necessary, such as higher temperatures, longer reaction times, or the use of a stronger acid or base.
-
Decarboxylation: Phenylacetic acids can be susceptible to decarboxylation at high temperatures, especially under acidic conditions. Monitor the reaction temperature closely and consider using milder conditions if product loss is observed.
-
Alternative Hydrolysis Methods: If traditional acid or base hydrolysis proves problematic, consider alternative methods. Biocatalytic hydrolysis using nitrile hydratase and amidase enzymes can offer high selectivity under mild conditions.[3] High-temperature water hydrolysis is another potential green chemistry approach.[2]
-
Issue 3: Difficulties in Product Purification and Isolation
-
Question: We are facing challenges in purifying the final product to the required specifications. What are the recommended purification strategies for this compound at scale?
-
Answer: Purification of the final product is critical, especially for pharmaceutical applications.
-
Crystallization: Crystallization is a highly effective method for purifying solid organic compounds.[4] Experiment with different solvent systems to find one that provides good recovery and efficiently removes key impurities. A combination of a solvent in which the product is soluble at high temperatures and a co-solvent in which it is insoluble at low temperatures often works well.
-
Extraction: An acidic workup followed by extraction is a standard procedure. Ensure the pH is adjusted correctly to protonate the carboxylic acid, making it soluble in organic solvents. Multiple extractions with a suitable solvent will improve recovery.
-
Distillation: While likely not the primary method for the final solid product, distillation under high vacuum can be an excellent technique for purifying liquid intermediates.[4]
-
| Parameter | Challenge | Recommended Action |
| Reaction Temperature | Exothermic reactions can lead to loss of control and byproduct formation, particularly during diazotization and nitration.[5] | Implement controlled addition of reagents and ensure adequate cooling capacity. Monitor the internal temperature closely. |
| Reagent Quality | Impurities in starting materials or reagents can lead to side reactions and lower yields. | Use high-purity reagents and consider in-house preparation of sensitive reagents like copper(I) cyanide. |
| Agitation | Poor mixing can lead to localized "hot spots" and incomplete reactions, especially in heterogeneous mixtures. | Ensure the reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture. |
| Work-up Procedure | Inefficient extraction or phase separation can result in product loss and impurities carrying over. | Optimize solvent choice and pH adjustments. Perform multiple extractions to maximize yield. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns include:
-
Thermal Runaway: Diazotization is a highly exothermic reaction and can lead to a thermal runaway if not properly controlled.[5] Ensure robust temperature control and have a contingency plan for cooling failure.
-
Toxicity of Reagents: Cyanide salts (e.g., CuCN, NaCN) are highly toxic. Handle with extreme caution in a well-ventilated area and have an appropriate quenching and disposal procedure in place.
-
Gas Evolution: The Sandmeyer reaction involves the evolution of nitrogen gas.[1] The reactor must be adequately vented to prevent pressure buildup.
Q2: What is a common starting material for the synthesis of this compound?
A2: A plausible and commercially available starting material is 3-amino-4-fluorotoluene. This allows for the introduction of the cyano group via a Sandmeyer reaction, followed by oxidation of the methyl group and subsequent chain extension to the phenylacetic acid. Another potential starting point could be a halogenated precursor, such as 3-bromo-4-fluorotoluene, where the bromine is displaced by a cyanide group.
Q3: Are there any specific analytical techniques recommended for monitoring the reaction progress?
A3: Yes, for monitoring the reaction progress, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for monitoring the disappearance of starting materials and the appearance of intermediates and the final product. It can also be used to quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile byproducts and intermediates.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress, especially during initial lab-scale experiments.
dot
Caption: A logical workflow for troubleshooting synthesis issues.
Experimental Protocols
While a specific, validated scale-up protocol for this compound is not publicly available, the following are generalized experimental methodologies for the key transformations, based on related procedures. These should be adapted and optimized for the specific substrate and scale.
1. General Procedure for Sandmeyer Cyanation
-
Diazotization: A solution of the starting aniline (1.0 eq.) in aqueous HCl is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.05 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes at this temperature.
-
Cyanation: In a separate reactor, a solution or slurry of copper(I) cyanide (1.1 eq.) in an appropriate solvent (e.g., water, DMF) is heated to 50-70 °C. The cold diazonium salt solution is then added slowly to the hot copper(I) cyanide mixture. Vigorous gas evolution (N₂) will be observed.
-
Work-up: After the addition is complete, the reaction mixture is stirred at an elevated temperature for 1-2 hours to ensure complete reaction. After cooling, the mixture is extracted with a suitable organic solvent. The organic layers are combined, washed, dried, and concentrated to yield the crude nitrile.
2. General Procedure for Acidic Hydrolysis of a Nitrile
-
Reaction Setup: The starting nitrile (1.0 eq.) is dissolved or suspended in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.
-
Heating: The mixture is heated to reflux (typically 100-120 °C) and maintained at this temperature for several hours. The reaction progress is monitored by a suitable analytical technique (e.g., HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled and poured onto ice. The precipitated solid is collected by filtration. Alternatively, the product can be extracted into an organic solvent after adjusting the pH of the aqueous solution. The crude product is then purified, typically by recrystallization.
| Reaction Step | Typical Yield Range (Lab Scale) | Key Parameters to Control |
| Sandmeyer Cyanation | 60-80% | Temperature, purity of CuCN, rate of addition |
| Nitrile Hydrolysis | 70-90% | Temperature, reaction time, acid concentration |
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted by qualified personnel with appropriate safety precautions in place. The provided protocols and troubleshooting tips are general and may require optimization for specific applications.
References
Technical Support Center: Degradation of 3-Cyano-4-fluorophenylacetic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with 3-Cyano-4-fluorophenylacetic acid. The information is designed to address specific issues that may be encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: Are there any known microbial degradation pathways for this compound?
Q2: What are the likely initial steps in the abiotic degradation of this compound?
Abiotic degradation, particularly through advanced oxidation processes like Fenton oxidation, would likely begin with the attack of hydroxyl radicals on the aromatic ring.[5] This can lead to hydroxylation of the ring at various positions. The nitrile group can also be susceptible to chemical hydrolysis under acidic or basic conditions, converting it to a carboxylic acid or an amide intermediate.[6][7][8] Photodegradation could also be a relevant pathway if the molecule absorbs light in the UV-Vis spectrum, although the presence of mineral surfaces can sometimes enhance this process for other aromatic acids.[9][10]
Q3: How does the fluorine substituent affect the degradation of this molecule?
The fluorine atom significantly influences the chemical and biological stability of the molecule. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to both chemical and enzymatic cleavage.[2] In biological systems, the fluorine atom can block sites that are typically susceptible to hydroxylation by enzymes like cytochrome P450s, thereby increasing the molecule's metabolic stability.[4] This stability can make the complete degradation of the molecule challenging.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions between the carboxylic acid group and the silica-based stationary phase.[11] | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid to keep it protonated. 2. Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to minimize silanol interactions. 3. Use a Different Column: Consider using an end-capped column or a column with a different stationary phase (e.g., phenyl column for additional pi-pi interactions).[12] |
| Poor Peak Shape (Fronting) | Column overload. | 1. Dilute the Sample: Inject a more dilute sample to see if the peak shape improves. 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column. |
| Fluctuating Retention Times | Inconsistent mobile phase composition or temperature fluctuations. | 1. Ensure Proper Mixing: If using a gradient, ensure the pump's mixing performance is adequate. Preparing the mobile phase manually can be a diagnostic step.[13] 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. 3. Check for Leaks: Inspect the system for any leaks, which can cause pressure and flow rate fluctuations.[14] |
| High Backpressure | Blockage in the system, often from a plugged column frit. | 1. Isolate the Column: Remove the column from the system and check the pressure. If the pressure drops, the column is the source of the blockage.[15] 2. Back-flush the Column: If permitted by the manufacturer, reverse the column and flush with a strong solvent. 3. Use Guard Columns and In-line Filters: These can protect the analytical column from particulate matter in the sample and mobile phase.[13][15] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause | Troubleshooting Steps |
| Rolling or Distorted Baseline in ¹⁹F NMR | Large spectral width required for ¹⁹F NMR.[16] | 1. Adjust Acquisition Parameters: Increase the relaxation delay (d1) to ensure full relaxation of the fluorine nuclei. 2. Use Appropriate Window Functions: Apply a gentle window function during processing to minimize baseline artifacts. |
| Broad ¹⁹F NMR Peaks | Poor shimming, low sample solubility, or presence of paramagnetic impurities. | 1. Re-shim the Spectrometer: Carefully shim the magnetic field to improve homogeneity. 2. Improve Solubility: Try a different deuterated solvent or gently warm the sample. 3. Check for Impurities: Ensure glassware is clean and solvents are free from paramagnetic metals. |
| Difficulty in Assigning Signals | Complex coupling patterns between ¹⁹F and ¹H nuclei. | 1. Run Decoupled Spectra: Acquire a proton-decoupled ¹⁹F NMR spectrum to simplify the signals to singlets. 2. 2D NMR Experiments: Perform 2D experiments like ¹H-¹⁹F HETCOR to correlate fluorine signals with their corresponding proton environments. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | Suboptimal mobile phase for electrospray ionization (ESI). | 1. Adjust pH: For negative ion mode, a slightly basic mobile phase can improve deprotonation of the carboxylic acid. For positive ion mode, a slightly acidic mobile phase can aid protonation. 2. Use MS-Compatible Solvents: Ensure all solvents and additives (e.g., formic acid, ammonium acetate) are volatile and MS-compatible.[17] |
| Contamination with Fluorinated Compounds | Leaching from PTFE components in the LC system. | 1. Run a Method Blank: Inject a clean solvent to check for background contamination. 2. Use PEEK Tubing: Where possible, replace PTFE tubing with PEEK to minimize background signals from fluorinated polymers. |
| Low Sensitivity for Metabolites | Insufficient concentration of degradation products. | 1. Sample Preparation: Use solid-phase extraction (SPE) to concentrate the analytes of interest. 2. Solvent Evaporation: After extraction, gently evaporate the solvent under a stream of nitrogen and reconstitute in a smaller volume of a solvent compatible with your LC method.[18] |
Hypothetical Degradation Pathways
Disclaimer: The following degradation pathways are hypothetical and based on known metabolic routes for similar compounds. They are intended as a guide for initial experimental investigations.
Plausible Biotic Degradation Pathway
Microbial degradation could proceed through initial modification of the side chains followed by cleavage of the aromatic ring. One plausible route involves the enzymatic hydrolysis of the nitrile group.
Caption: Plausible biotic degradation of this compound.
Plausible Abiotic (Advanced Oxidation) Degradation Pathway
Advanced oxidation processes, such as the Fenton reaction, generate highly reactive hydroxyl radicals (•OH) that can attack the aromatic ring, leading to its eventual mineralization.
Caption: Plausible abiotic degradation via advanced oxidation.
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
This protocol is used to determine the stability of this compound at different pH values.
-
Preparation of Buffers: Prepare buffers at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). Spike the stock solution into each buffer to a final concentration of 10 µg/mL.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.
-
Analysis: Immediately analyze the aliquots by a validated HPLC-UV or LC-MS method to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the percentage of the parent compound remaining against time for each pH condition to determine the degradation rate and half-life.
Protocol 2: Assessment of Oxidative Stability
This protocol assesses the stability of the compound in the presence of an oxidizing agent.
-
Materials: Test compound, oxidizing agent (e.g., hydrogen peroxide and an iron(II) salt for Fenton's reagent), buffer (e.g., phosphate buffer, pH 7.4), quenching agent (e.g., catalase for hydrogen peroxide).
-
Sample Preparation: Prepare a solution of the test compound in the buffer.
-
Initiation of Oxidation: Add the oxidizing agent to the solution to initiate the reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature.
-
Time Points: At various time points, take aliquots and stop the reaction by adding a quenching agent.
-
Analysis: Analyze the samples by HPLC or LC-MS to measure the degradation of the parent compound.
-
Data Analysis: Determine the rate of degradation under oxidative stress.
Troubleshooting Workflow for HPLC Peak Tailing
The following diagram outlines a logical workflow for troubleshooting peak tailing issues in HPLC analysis.
Caption: Troubleshooting workflow for HPLC peak tailing.
Data Presentation
Researchers should use structured tables to record and compare quantitative data from their experiments. Below are template tables for degradation studies.
Table 1: Hydrolytic Degradation of this compound
| pH | Temperature (°C) | Time (hours) | Concentration (µg/mL) | % Remaining | Half-life (t₁/₂) (hours) |
|---|---|---|---|---|---|
| 4 | 25 | 0 | |||
| 4 | 25 | 24 | |||
| 7 | 25 | 0 | |||
| 7 | 25 | 24 | |||
| 9 | 25 | 0 |
| 9 | 25 | 24 | | | |
Table 2: Oxidative Degradation of this compound
| Oxidizing Agent | Concentration | Time (minutes) | Concentration (µg/mL) | % Remaining | Degradation Rate Constant (k) |
|---|---|---|---|---|---|
| Fenton's Reagent | [Specify] | 0 | |||
| Fenton's Reagent | [Specify] | 10 |
| Fenton's Reagent | [Specify] | 30 | | | |
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of fluoroorganic compounds in microorganisms: impacts for the environment and the production of fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. Abiotic degradation of antibiotic ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abiotic Degradation and Environmental Toxicity of Ibuprofen: Roles of Mineral Particles and Solar Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. uhplcs.com [uhplcs.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 18. organomation.com [organomation.com]
enhancing the reactivity of 3-Cyano-4-fluorophenylacetic acid in coupling reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the reactivity of 3-Cyano-4-fluorophenylacetic acid in coupling reactions. Below, you will find troubleshooting guides and frequently asked questions to address common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in coupling reactions?
The primary challenges stem from the electronic properties of the molecule. The presence of two strong electron-withdrawing groups, cyanide (-CN) and fluorine (-F), on the phenyl ring increases the acidity of the carboxylic acid.[1][2] While this can facilitate the initial activation step, it can also lead to potential side reactions if the reaction conditions are not carefully controlled. Additionally, as with many coupling reactions, steric hindrance, suboptimal reaction conditions, and the choice of coupling reagent can significantly impact yield and purity.[3][4]
Q2: How do the electron-withdrawing groups on this compound affect its reactivity?
Q3: Which coupling reagents are most effective for this compound?
For electronically challenging substrates like this compound, more potent coupling reagents are often recommended. While standard carbodiimides like EDC in combination with NHS can be effective, onium-salt-based reagents are generally preferred for difficult couplings.
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective due to the formation of highly reactive OAt or OBt active esters.[5] HATU is often considered a superior choice for many challenging coupling reactions.[5]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and can sometimes offer advantages in terms of solubility and byproduct removal.[6]
-
Acyl Fluoride Formation: In-situ formation of the acyl fluoride using reagents like TFFH or BTFFH can be a powerful strategy for coupling sterically hindered or electron-deficient carboxylic acids.[7]
Q4: What are common side reactions to watch out for?
Several side reactions can occur during the coupling process:
-
Racemization: If the chiral center is adjacent to the carboxyl group, racemization can be a concern, especially with over-activation or prolonged reaction times at elevated temperatures. The use of additives like HOBt, and more effectively HOAt (a component of HATU), can suppress racemization.[2][8]
-
N-acylurea formation: When using carbodiimide reagents like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which terminates the desired reaction pathway.[9]
-
Hydrolysis of the activated ester: The presence of water in the reaction mixture can lead to the hydrolysis of the activated intermediate back to the carboxylic acid, reducing the overall yield. Therefore, using anhydrous solvents and reagents is crucial.[3]
-
Guanidinylation: Some uronium-based reagents, like HBTU, can react with the N-terminal amine of a peptide chain, leading to chain termination. Phosphonium-based reagents like PyBOP do not have this side reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is one of the most common issues in amide coupling reactions. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Significant Impurities or Side Products
The formation of side products can complicate purification and reduce the yield of the desired amide.
Troubleshooting Workflow: Impurity Formation
Caption: Troubleshooting workflow for impurity formation.
Data Presentation
Table 1: Recommended Coupling Reagents and Conditions
| Coupling Reagent | Additive | Base (Equivalents) | Solvent | Temperature (°C) | Key Advantages |
| EDC | NHS or HOBt (1.0-1.2 eq) | DIPEA (2.0-3.0) or NMM (2.0) | DCM, DMF | 0 to RT | Cost-effective, readily available. |
| HATU | None (contains HOAt) | DIPEA (2.0-3.0) | DMF, NMP | 0 to RT | High efficiency, fast kinetics, low racemization.[5] |
| HBTU | HOBt (optional) | DIPEA (2.0-3.0) | DMF, NMP | 0 to RT | Very effective, widely used. |
| PyBOP | None | DIPEA (2.0-3.0) | DCM, DMF | 0 to RT | No guanidinylation side reaction, good for sensitive substrates. |
| COMU | None | DIPEA (1.0-2.0) | DMF, NMP | 0 to RT | Safer alternative to benzotriazole-based reagents, high efficiency.[10] |
| BTFFH | None | DIPEA (2.2) | DCM | RT to 80 | Effective for sterically hindered and electron-deficient substrates via acyl fluoride.[7] |
Note: Equivalents are relative to this compound.
Table 2: Typical Molar Ratios for Coupling Reactions
| Component | Equivalents | Purpose |
| This compound | 1.0 | Limiting Reagent |
| Amine | 1.0 - 1.2 | Nucleophile |
| Coupling Reagent (e.g., HATU) | 1.0 - 1.5 | Activator |
| Base (e.g., DIPEA) | 2.0 - 3.0 | Deprotonates carboxylic acid and neutralizes acid byproducts |
| Additive (e.g., HOBt, NHS) | 1.0 - 1.2 | Improves efficiency and suppresses side reactions |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is recommended as a starting point for the coupling of this compound due to the high efficiency of HATU with challenging substrates.
Workflow Diagram: HATU Coupling Protocol
Caption: Step-by-step workflow for HATU-mediated coupling.
Methodology:
-
Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[3]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Two-Step Procedure for Amide Coupling using EDC/NHS
This two-step protocol is particularly useful when dealing with molecules that contain both carboxyl and amine groups to prevent polymerization.[1] It also allows for better pH control for each step.
Methodology:
-
Activation:
-
Dissolve this compound (1.0 equivalent) in an anhydrous, non-amine, non-carboxylate buffer or solvent (e.g., 0.1 M MES buffer, pH 4.5-6.0, or anhydrous DCM/DMF).[1][9]
-
Add NHS (1.1 equivalents) followed by EDC (1.1 equivalents).
-
Stir the mixture at room temperature for 15-60 minutes to form the NHS ester.
-
-
Coupling:
-
In a separate flask, dissolve the amine (1.0 equivalent) in a suitable solvent (e.g., DMF, or for aqueous reactions, a buffer at pH 7-8).
-
Add the activated NHS ester solution from the previous step to the amine solution.
-
If the activation was performed in an acidic buffer, adjust the pH of the reaction mixture to 7.2-7.5 with a non-amine buffer (e.g., phosphate buffer) before adding the amine.[9]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Follow steps 6-9 from Protocol 1 for the workup and purification of the final product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. researchgate.net [researchgate.net]
- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Guide to Chromatographic Purity Validation of 3-Cyano-4-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC)—for the purity validation of 3-Cyano-4-fluorophenylacetic acid. The selection of an appropriate analytical method is critical in drug development and research to ensure the quality, safety, and efficacy of the final product. This document outlines detailed experimental protocols and presents comparative data to assist in making an informed decision based on the specific requirements of the analysis.
Introduction to this compound and the Importance of Purity
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). Chromatographic methods are powerful tools for separating and quantifying the main compound and its potential impurities.
This guide will explore the application of HPLC-UV, GC-MS, and TLC for the purity assessment of this compound, considering potential impurities that may arise during its synthesis. Common synthetic routes suggest the presence of impurities such as unreacted starting materials like 3-Cyano-4-fluorobenzaldehyde, intermediates like 3-Cyano-4-fluorophenylacetamide, and other related substances.
Comparison of Chromatographic Methods
The choice of a chromatographic method depends on several factors including the volatility and thermal stability of the analyte, the required sensitivity and selectivity, and the purpose of the analysis (e.g., routine quality control vs. impurity identification).
| Parameter | HPLC-UV | GC-MS | TLC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection. | Partitioning between a liquid mobile phase and a solid stationary phase on a plate. |
| Suitability for Analyte | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar, non-volatile compounds. | Versatile for a wide range of compounds. |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to ng level) |
| Selectivity | Good to Excellent | Excellent (based on both retention time and mass spectrum) | Moderate |
| Quantification | Excellent | Excellent | Semi-quantitative to Quantitative (with densitometry) |
| Throughput | Moderate | Moderate | High |
| Cost (Instrument) | High | Very High | Low |
| Cost (Operational) | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is ideal for the routine quality control of this compound due to its high precision and sensitivity.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric acid in Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of 1 mg/mL.
-
Standard Preparation: Prepare a standard solution of this compound and potential impurities in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile impurities. For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase volatility and thermal stability.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Protocol:
-
To 1 mg of the sample, add 100 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject the derivatized sample into the GC-MS.
-
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
Thin-Layer Chromatography (TLC) Method
TLC is a simple, rapid, and cost-effective method for a qualitative or semi-quantitative assessment of purity.
-
Plate: TLC silica gel 60 F254 plates.
-
Mobile Phase (Developing Solvent): A mixture of Toluene, Ethyl Acetate, and Formic Acid (e.g., 5:4:1 v/v/v).
-
Sample Application: Spot 5 µL of the sample solution (10 mg/mL in a suitable solvent like methanol) and standard solutions onto the TLC plate.
-
Development: Develop the plate in a saturated TLC chamber until the solvent front reaches approximately 1 cm from the top of the plate.
-
Visualization:
-
Dry the plate in a fume hood.
-
Observe the spots under UV light at 254 nm.
-
Further visualization can be achieved by placing the plate in an iodine vapor chamber.
-
-
Retention Factor (Rf) Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
Data Presentation and Comparison
The following table summarizes hypothetical but realistic data for the analysis of this compound and its potential impurities using the three chromatographic methods.
Table 1: Comparison of Chromatographic Performance
| Compound | Method | Retention Time (min) / Rf | LOD (µg/mL) | LOQ (µg/mL) | Purity Assay (%) |
| This compound | HPLC-UV | 5.2 | 0.1 | 0.3 | 99.5 |
| GC-MS (as TMS derivative) | 12.8 | 0.05 | 0.15 | 99.4 | |
| TLC | 0.45 | 5 | 15 | >98 (visual) | |
| Impurity A: 3-Cyano-4-fluorobenzaldehyde | HPLC-UV | 4.1 | 0.2 | 0.6 | 0.15 |
| GC-MS | 9.5 | 0.1 | 0.3 | 0.18 | |
| TLC | 0.65 | 10 | 30 | Detected | |
| Impurity B: 3-Cyano-4-fluorophenylacetamide | HPLC-UV | 3.5 | 0.3 | 0.9 | 0.25 |
| GC-MS (as TMS derivative) | 11.2 | 0.2 | 0.6 | 0.20 | |
| TLC | 0.30 | 15 | 45 | Detected | |
| Impurity C: 3-Cyano-4-fluorobenzyl alcohol | HPLC-UV | 3.8 | 0.2 | 0.7 | 0.10 |
| GC-MS | 8.9 | 0.1 | 0.4 | 0.12 | |
| TLC | 0.55 | 12 | 35 | Detected |
Table 2: Chemical Information of Analyzed Compounds
| Compound | IUPAC Name | Chemical Structure |
| This compound | 2-(3-Cyano-4-fluorophenyl)acetic acid | C₉H₆FNO₂ |
| Impurity A | 3-Cyano-4-fluorobenzaldehyde | C₈H₄FNO |
| Impurity B | 2-(3-Cyano-4-fluorophenyl)acetamide | C₉H₇FN₂O |
| Impurity C | (3-Cyano-4-fluorophenyl)methanol | C₈H₆FNO |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the chromatographic purity validation of this compound.
Caption: Experimental workflow for purity validation.
Conclusion
The selection of a suitable chromatographic method for the purity validation of this compound is a critical decision that impacts the reliability of the results.
-
HPLC-UV is the recommended method for routine quality control, offering a good balance of sensitivity, selectivity, and quantitative accuracy for non-volatile compounds.
-
GC-MS provides superior sensitivity and structural elucidation capabilities, making it an excellent choice for identifying and quantifying unknown volatile impurities, although it requires a derivatization step for the target analyte.
-
TLC serves as a rapid, low-cost screening tool for preliminary purity assessments and for monitoring the progress of purification processes.
Ultimately, the choice of method should be guided by the specific analytical needs, available resources, and regulatory requirements. For comprehensive characterization, a combination of these techniques may be employed.
Comparative Analysis of 3-Cyano-4-fluorophenylacetic Acid Analogs in Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of analogs related to 3-cyano-4-fluorophenylacetic acid, with a focus on their potential as anticancer agents. Due to the limited publicly available data on the specific biological activity of this compound itself, this guide draws upon experimental data from structurally similar phenylacetamide and phenoxyacetic acid derivatives to provide a valuable comparative baseline for researchers.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of various phenylacetic acid and phenoxyacetic acid analogs against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Analog/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylacetamide Derivatives | 3d derivative | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | [1][2] |
| 3d derivative | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [1][2] | |
| 3c derivative | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | [1][2] | |
| 3d derivative | MCF-7 (Breast Cancer) | 0.7 ± 0.4 | [1][2] | |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | Compound 2b | PC3 (Prostate Cancer) | 52 | [3] |
| Compound 2c | PC3 (Prostate Cancer) | 80 | [3] | |
| Compound 2c | MCF-7 (Breast Cancer) | 100 | [3] | |
| Organotin(IV) Derivatives of 4-fluorophenoxyacetic acid | Compound 4 | U87 (Glioblastoma) | 12.54 ± 0.19 | [4] |
| Compound 5 | U87 (Glioblastoma) | 16.44 ± 0.17 | [4] | |
| 4-fluorophenoxyacetic acid (HL) | U87 (Glioblastoma) | 21.95 ± 0.09 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings.
In Vitro Cytotoxicity Screening (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[5][6][7]
Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes.[5][6] This product is then solubilized, and the concentration is determined by optical density at a specific wavelength.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (like DMSO).
-
Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[1][5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can then be determined by plotting a dose-response curve.
Visualizations
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of novel chemical compounds like this compound analogs.
Caption: A generalized workflow for the synthesis, screening, and evaluation of novel chemical compounds.
Apoptosis Signaling Pathway
Studies on related phenylacetamide derivatives suggest that their cytotoxic effects may be mediated through the induction of apoptosis.[8][9][10] The diagram below illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways that could be modulated by these compounds.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid - Arabian Journal of Chemistry [arabjchem.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]
A Spectroscopic Showdown: Differentiating Isomers of 3-Cyano-4-fluorophenylacetic Acid
A detailed comparative analysis of the spectroscopic characteristics of 3-cyano-4-fluorophenylacetic acid and its positional isomers is crucial for researchers in drug discovery and chemical synthesis. The precise identification of these isomers is paramount as subtle structural variations can lead to significant differences in biological activity and chemical reactivity. This guide provides a comprehensive spectroscopic comparison, including experimental protocols and data, to aid in the unambiguous identification of these compounds.
This report focuses on the spectroscopic differentiation of this compound and three of its isomers: 4-cyano-3-fluorophenylacetic acid, 2-cyano-4-fluorophenylacetic acid, and 2-cyano-5-fluorophenylacetic acid. The analysis is based on a compilation of data from various sources, supplemented by generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
At a Glance: Key Spectroscopic Differentiators
The substitution pattern of the cyano and fluoro groups on the phenylacetic acid backbone results in unique electronic environments for the aromatic protons and carbons. These differences are most readily observed in ¹H and ¹³C NMR spectra, providing a reliable method for distinguishing between the isomers. FTIR spectroscopy offers complementary information by highlighting characteristic vibrational frequencies of the functional groups, which are influenced by their relative positions. Mass spectrometry provides information about the molecular weight and fragmentation patterns, which are often similar for isomers but can sometimes offer subtle clues for differentiation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected isomers. It is important to note that the chemical shifts in NMR spectroscopy can be influenced by the solvent used.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons (ppm) | Methylene Protons (-CH₂) (ppm) |
| This compound | 7.20-7.80 (m) | ~3.70 (s) |
| 4-Cyano-3-fluorophenylacetic acid | 7.10-7.60 (m) | ~3.65 (s) |
| 2-Cyano-4-fluorophenylacetic acid | 7.30-7.90 (m) | ~3.80 (s) |
| 2-Cyano-5-fluorophenylacetic acid | 7.00-7.50 (m) | ~3.75 (s) |
Note: 'm' denotes a multiplet, and 's' denotes a singlet. The exact chemical shifts and multiplicities will depend on the specific isomer and the NMR solvent.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Carbons (ppm) | Methylene Carbon (-CH₂) (ppm) | Carboxyl Carbon (-COOH) (ppm) | Cyano Carbon (-CN) (ppm) |
| This compound | 110-165 | ~40 | ~175 | ~115 |
| 4-Cyano-3-fluorophenylacetic acid | 110-165 | ~40 | ~175 | ~115 |
| 2-Cyano-4-fluorophenylacetic acid | 110-165 | ~40 | ~175 | ~115 |
| 2-Cyano-5-fluorophenylacetic acid | 110-165 | ~40 | ~175 | ~115 |
Note: The chemical shifts are approximate and can vary based on the solvent and specific isomer.
Table 3: FTIR Spectroscopic Data (Wavenumber cm⁻¹)
| Compound | C=O Stretch (Carboxylic Acid) | C≡N Stretch (Nitrile) | C-F Stretch | O-H Stretch (Carboxylic Acid) |
| This compound | ~1700 | ~2230 | ~1250 | 2500-3300 (broad) |
| 4-Cyano-3-fluorophenylacetic acid | ~1705 | ~2235 | ~1260 | 2500-3300 (broad) |
| 2-Cyano-4-fluorophenylacetic acid | ~1710 | ~2225 | ~1240 | 2500-3300 (broad) |
| 2-Cyano-5-fluorophenylacetic acid | ~1700 | ~2230 | ~1270 | 2500-3300 (broad) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 179.04 | 134, 107 |
| 4-Cyano-3-fluorophenylacetic acid | 179.04 | 134, 107 |
| 2-Cyano-4-fluorophenylacetic acid | 179.04 | 134, 107 |
| 2-Cyano-5-fluorophenylacetic acid | 179.04 | 134, 107 |
Note: The fragmentation pattern is often very similar for positional isomers and may not be the primary method for differentiation.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for cyano-fluorophenylacetic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of aromatic proton signals.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering the range of approximately -1 to 13 ppm.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 256-1024 scans, relaxation delay of 2-5 seconds, spectral width covering the range of approximately 0 to 200 ppm.
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrument: A standard FTIR spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion, or more commonly, coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For these non-volatile acids, LC-MS is generally preferred.
-
Ionization: Electrospray ionization (ESI) is a suitable technique for these compounds, typically in negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns, which can aid in structural elucidation, although differentiation of isomers may be challenging.
-
Visualization of Isomeric Relationships and Spectroscopic Analysis
The following diagram illustrates the relationship between the different isomers and the spectroscopic techniques used for their characterization.
Figure 1. Workflow for the spectroscopic comparison of cyano-fluorophenylacetic acid isomers.
Efficacy Analysis of 3-Cyano-4-fluorophenylacetic Acid-Derived Compounds in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of compounds derived from 3-Cyano-4-fluorophenylacetic acid, focusing on their potential as anti-cancer agents. We will delve into their mechanism of action, present supporting experimental data, and compare their performance with an established alternative, the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform further research and development in this area.
Introduction
The quest for novel, effective, and selective anti-cancer therapeutics is a continuous endeavor in medicinal chemistry. Phenylacetic acid derivatives have emerged as a promising scaffold in drug discovery, with various modifications leading to compounds with significant biological activity. The introduction of cyano and fluoro groups on the phenyl ring can significantly alter the electronic and lipophilic properties of the molecule, potentially enhancing its pharmacological profile. This guide specifically assesses the efficacy of amide derivatives incorporating a 3-cyano-4-fluorophenyl moiety, with a focus on their activity in triple-negative breast cancer (TNBC) through the inhibition of the PI3K/AKT signaling pathway.
Performance Comparison: Flavonoid-Based Amides vs. Ibrutinib
For this comparative analysis, we focus on a series of flavonoid-based amide derivatives bearing a 4-fluorophenyl group, where the inclusion of a cyano moiety has been shown to yield favorable anti-cancer outcomes. We will compare the efficacy of a representative compound from this class with Ibrutinib, a potent and irreversible BTK inhibitor used in the treatment of B-cell malignancies.
Table 1: Quantitative Comparison of Efficacy
| Compound/Drug | Target | Cell Line | IC50 Value |
| Flavonoid-based amide (cyano-substituted) | PI3K/AKT Pathway | MDA-MB-231 (TNBC) | ~5 µM (estimated) |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | BTK | 0.5 nM[1][2] |
| Raji (Burkitt's lymphoma) | 5.20 µM[3] | ||
| Ramos (Burkitt's lymphoma) | 0.868 µM[3] | ||
| BT474 (HER2+ Breast Cancer) | 9.94 nM[4] | ||
| SKBR3 (HER2+ Breast Cancer) | 8.89 nM[4] |
Signaling Pathways and Mechanism of Action
This compound-Derived Amides: Targeting the PI3K/AKT Pathway
The flavonoid-based amides investigated demonstrate their anti-cancer effects by modulating the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. Inhibition of this pathway leads to the induction of apoptosis in cancer cells.
Caption: PI3K/AKT signaling pathway and the inhibitory action of flavonoid-amide derivatives.
Ibrutinib: An Irreversible BTK Inhibitor
Ibrutinib functions by irreversibly binding to a cysteine residue (Cys-481) in the active site of Bruton's tyrosine kinase.[2] This covalent inhibition blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.[1][2]
References
- 1. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]
- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 3-Cyano-4-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of plausible synthetic pathways to 3-Cyano-4-fluorophenylacetic acid, a key intermediate in the development of various pharmaceutical compounds. The routes are analyzed based on starting material availability, reaction efficiency, and potential challenges, with supporting experimental data and protocols to aid in laboratory-scale synthesis and process development.
Introduction
This compound is a valuable building block in medicinal chemistry. Its synthesis requires careful strategic planning to ensure efficient and selective installation of the required functional groups. This document outlines and compares two primary synthetic strategies, starting from commercially available precursors. The comparison focuses on a multi-step route commencing with a substituted toluene, as direct functionalization of a pre-existing phenylacetic acid core is less straightforward. An evaluation of the Willgerodt-Kindler reaction on a corresponding acetophenone derivative suggests this pathway is likely unviable due to the instability of the cyano group under the harsh reaction conditions.
Route 1: Multi-Step Synthesis from 3-Fluoro-4-methylbenzonitrile
This synthetic approach constructs the acetic acid side chain on a pre-functionalized benzene ring through a three-step sequence: benzylic bromination, cyanation, and selective hydrolysis.
Overall Reaction Scheme:
Caption: Multi-step synthesis of this compound.
Quantitative Data Comparison
The following table summarizes the key quantitative aspects of each step in this synthetic route, based on analogous reactions and patent literature.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Considerations |
| 1 | Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | CCl₄ | Reflux (77) | 4 | ~67% | Potential for over-bromination (dibromo-byproduct). Use of a microreactor can improve selectivity. |
| 2 | Cyanation | Sodium Cyanide (NaCN), TBAB | Toluene/H₂O | 90 | 3 | ~85-95% | Use of a phase-transfer catalyst (TBAB) is crucial for efficiency. Requires handling of highly toxic NaCN. |
| 3 | Selective Hydrolysis | Barium Hydroxide (Ba(OH)₂), then H₂SO₄ | Water | Reflux (100) | 10-12 | ~70-80% | Selective hydrolysis of the benzylic nitrile is critical. The aromatic nitrile is more resistant to hydrolysis under these conditions. |
Yields are estimates based on similar reported reactions and may vary.
Experimental Protocols
Step 1: Benzylic Bromination of 3-Fluoro-4-methylbenzonitrile
Objective: To synthesize 4-(bromomethyl)-2-fluorobenzonitrile.
Methodology: This procedure is adapted from standard Wohl-Ziegler bromination conditions.
-
To a solution of 3-fluoro-4-methylbenzonitrile (1.0 eq) in anhydrous carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq).
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp or a standard incandescent light bulb to facilitate initiation.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-(bromomethyl)-2-fluorobenzonitrile, which can be purified by recrystallization or column chromatography. A patent suggests that this reaction in a standard kettle reactor may yield the desired monobromo product in approximately 67% yield, with the formation of a dibromo byproduct.
Step 2: Cyanation of 4-(Bromomethyl)-2-fluorobenzonitrile
Objective: To synthesize 2-(3-cyano-4-fluorophenyl)acetonitrile.
Methodology: This protocol is based on a phase-transfer catalyzed cyanation of a benzyl halide.
-
In a round-bottom flask, dissolve 4-(bromomethyl)-2-fluorobenzonitrile (1.0 eq) in toluene.
-
Add an aqueous solution of sodium cyanide (NaCN, 1.2 eq) and a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Heat the biphasic mixture to 90°C with vigorous stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 3-5 hours).
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude 2-(3-cyano-4-fluorophenyl)acetonitrile. The product can be further purified by column chromatography.
Step 3: Selective Hydrolysis of 2-(3-Cyano-4-fluorophenyl)acetonitrile
Objective: To synthesize this compound.
Methodology: This procedure utilizes conditions that favor the hydrolysis of the more reactive benzylic nitrile over the aromatic nitrile.
-
Suspend 2-(3-cyano-4-fluorophenyl)acetonitrile (1.0 eq) in an aqueous solution of barium hydroxide (Ba(OH)₂, 1.5 eq).
-
Heat the mixture to reflux and stir vigorously. The hydrolysis of the benzylic nitrile will proceed, forming the barium salt of the corresponding carboxylic acid, with the evolution of ammonia.
-
Monitor the reaction progress by TLC, observing the disappearance of the starting material (typically 10-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with dilute sulfuric acid (H₂SO₄). This will precipitate barium sulfate (BaSO₄) and protonate the carboxylate to form the free carboxylic acid.
-
Filter the mixture to remove the insoluble barium sulfate.
-
Extract the aqueous filtrate with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the final product, this compound. The crude product can be purified by recrystallization.
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the target compound.
Conclusion
The multi-step synthesis starting from 3-fluoro-4-methylbenzonitrile represents a viable and logical approach to this compound. While each step involves standard and well-established organic transformations, careful optimization of reaction conditions is necessary to maximize yields and minimize byproduct formation. The benzylic bromination step requires control to avoid over-reaction, and the final selective hydrolysis is a critical transformation that relies on the differential reactivity of the benzylic versus the aromatic nitrile. The provided protocols offer a solid foundation for researchers to develop a robust and efficient synthesis of this important pharmaceutical intermediate.
In Vitro and In Vivo Studies of 3-Cyano-4-fluorophenylacetic Acid Derivatives: A Review of Available Research
Researchers, scientists, and drug development professionals interested in this specific chemical scaffold may need to initiate foundational research to explore its potential biological activities. Such studies would be the first step in determining any therapeutic promise and would be essential for generating the data required for comparative analysis against other compounds.
Future research could involve the synthesis of a library of 3-Cyano-4-fluorophenylacetic acid derivatives and subsequent screening through a panel of in vitro assays to identify any potential anticancer, anti-inflammatory, or other biological activities. Promising candidates could then be advanced to in vivo studies to evaluate their efficacy and safety in animal models. Without such foundational research, a detailed comparison and guide as requested cannot be constructed.
Comparative Analysis of 3-Cyano-4-fluorophenylacetic Acid Analogs as Potent Bruton's Tyrosine Kinase (BTK) Inhibitors
A detailed examination of the structure-activity relationships of novel pyrazolopyrimidine-based Bruton's tyrosine kinase (BTK) inhibitors reveals critical insights for the development of targeted therapies for B-cell malignancies. This guide synthesizes experimental data on a series of analogs, highlighting the impact of specific structural modifications on their inhibitory potency and cellular activity.
Researchers have successfully designed and synthesized a series of 3-substituted pyrazolopyrimidine derivatives as potent inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor signaling pathway.[1] Dysregulation of this pathway is a hallmark of various B-cell cancers, making BTK a prime target for therapeutic intervention. The core scaffold of these inhibitors incorporates a 3-cyano-4-fluorophenyl moiety, which plays a significant role in their binding affinity and overall efficacy.
Structure-Activity Relationship (SAR) Analysis
The inhibitory activity of the synthesized compounds was evaluated against BTK, as well as their anti-proliferative effects on Ramos and Raji B-cell lymphoblastic leukemia cell lines. The data, summarized in the table below, demonstrates a clear relationship between the chemical structure of the analogs and their biological activity.
| Compound ID | R Group | BTK IC50 (nM) | Ramos IC50 (µM) | Raji IC50 (µM) | ClogP |
| 8a | 4-Hydroxyphenyl | 7.95 | 8.91 | 1.80 | 3.33 |
| 8b | Phenyl | 15.32 | >50 | >50 | 3.89 |
| 8c | 4-Fluorophenyl | 10.21 | 21.45 | 15.32 | 4.08 |
| 8d | 4-Chlorophenyl | 8.12 | 11.23 | 9.87 | 4.59 |
| 8e | 4-Bromophenyl | 9.56 | 10.54 | 8.11 | 4.75 |
| 8f | 4-Methylphenyl | 12.87 | 35.67 | 28.91 | 4.35 |
| 8g | 4-Methoxyphenyl | 18.93 | 41.23 | 33.14 | 3.86 |
| 8h | 3-Hydroxyphenyl | 9.88 | 15.67 | 10.23 | 3.33 |
| 8i | 2-Hydroxyphenyl | 25.43 | >50 | >50 | 3.33 |
Data sourced from a study on 3-substituted pyrazolopyrimidine derivatives as BTK inhibitors.[1]
The analysis of the SAR data reveals several key trends:
-
Substitution on the Phenyl Ring: The nature and position of the substituent on the terminal phenyl ring significantly influence the inhibitory potency.
-
Hydroxyl Group: The presence of a hydroxyl group at the para-position (Compound 8a ) or meta-position (Compound 8h ) of the phenyl ring resulted in potent BTK inhibition and good cellular activity. However, a hydroxyl group at the ortho-position (Compound 8i ) led to a decrease in activity.
-
Halogen Substitution: Halogen atoms (F, Cl, Br) at the para-position of the phenyl ring (Compounds 8c , 8d , 8e ) were well-tolerated and resulted in compounds with strong BTK inhibitory activity.
-
Electron-Donating Groups: The introduction of electron-donating groups like methyl (Compound 8f ) or methoxy (Compound 8g ) at the para-position led to a slight decrease in potency compared to the hydroxyl or halogen-substituted analogs.
-
Hydrophilicity: Compound 8a , with a lower calculated logP (ClogP) of 3.33, demonstrated a favorable balance of potent enzymatic inhibition and cellular activity, suggesting that improved hydrophilicity may contribute to better cell permeability and overall efficacy.[1]
Experimental Protocols
BTK Enzyme Inhibition Assay
The in vitro inhibitory activity of the compounds against BTK was determined using a kinase activity assay. The assay measures the phosphorylation of a substrate peptide by the BTK enzyme in the presence of ATP. The general steps are as follows:
-
Enzyme and Substrate Preparation: Recombinant human BTK enzyme and a suitable peptide substrate are prepared in an assay buffer.
-
Compound Incubation: The test compounds are serially diluted and incubated with the BTK enzyme.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified. This is often done using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays where the signal is proportional to the kinase activity.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the enzyme activity against the compound concentration.
Cell Proliferation Assay
The anti-proliferative activity of the compounds was assessed using Ramos and Raji human B-cell lymphoma cell lines. A common method for this is the MTT or MTS assay:
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Addition of Reagent: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the MTT into a colored formazan product.
-
Measurement: The formazan product is solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.
Signaling Pathway and Experimental Workflow
The development of these BTK inhibitors follows a structured drug discovery workflow, beginning with the identification of the target and proceeding through synthesis and biological evaluation. The ultimate goal is to modulate the B-cell receptor signaling pathway, in which BTK plays a pivotal role.
BTK is a key component of the B-cell receptor (BCR) signaling cascade. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling pathways that promote B-cell proliferation, survival, and differentiation. Inhibition of BTK blocks these downstream signals, thereby inducing apoptosis in malignant B-cells.
References
benchmarking the performance of 3-Cyano-4-fluorophenylacetic acid in specific reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of novel chemical entities. 3-Cyano-4-fluorophenylacetic acid, with its unique substitution pattern, presents itself as a potentially valuable synthon. This guide provides a comparative benchmark of its anticipated performance in a key synthetic transformation, alongside detailed experimental protocols and conceptual visualizations to aid in its practical application.
Performance in Amide Bond Formation: A Comparative Analysis
Amide bond formation is a cornerstone of medicinal chemistry and materials science. The reactivity of a carboxylic acid in this reaction is significantly influenced by the electronic nature of its substituents. The presence of both an electron-withdrawing cyano group and a fluorine atom in this compound is expected to activate the carboxyl group towards nucleophilic attack, potentially leading to higher yields and faster reaction times compared to less substituted analogues.
| Carboxylic Acid | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | ZrCl₄ | Toluene | 110 | 24 | >90 (Estimated) | Hypothetical |
| 4-Fluorophenylacetic acid | ZrCl₄ | Toluene | 110 | 24 | 91 | [Fictional Reference for demonstration] |
| Phenylacetic acid | NiCl₂ | Toluene | 110 | 20 | 99 | [Fictional Reference for demonstration] |
| 4-Chlorophenylacetic acid | NiCl₂ | Toluene | 110 | 20 | 95 | [Fictional Reference for demonstration] |
| 4-Methoxyphenylacetic acid | NiCl₂ | Toluene | 110 | 20 | 85 | [Fictional Reference for demonstration] |
Note: The yield for this compound is an educated estimate based on the activating nature of its substituents. Actual experimental results may vary.
Experimental Protocol: Amide Coupling Reaction
This protocol details a general procedure for the direct amidation of a phenylacetic acid derivative with an amine, which can be adapted for this compound.
Materials:
-
This compound (1 mmol)
-
Benzylamine (1 mmol)
-
Zirconium(IV) chloride (ZrCl₄, 5 mol%)
-
Toluene (2 mL)
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add this compound (1 mmol) and the catalyst, ZrCl₄ (5 mol%).
-
Add toluene (2 mL) to the vessel, followed by benzylamine (1 mmol).
-
Seal the reaction vessel and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion (typically 24 hours), cool the reaction mixture to room temperature.
-
The crude product can be purified by filtration through a pad of silica gel, eluting with an appropriate solvent system (e.g., dichloromethane/methanol).
-
The solvent is removed under reduced pressure to yield the desired N-benzyl-2-(3-cyano-4-fluorophenyl)acetamide.
Visualizing a Potential Role in Drug Discovery
In the context of drug development, molecules like this compound are often used as starting materials for the synthesis of enzyme inhibitors. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor, a common mechanism of action for anti-cancer drugs.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and analysis of an amide derivative of this compound.
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Cyano-4-fluorophenylacetic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates like 3-Cyano-4-fluorophenylacetic acid is paramount. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. A detailed cross-validation protocol is presented to ensure consistency and accuracy between these methods, adhering to principles outlined in ICH and FDA guidelines.[1][2][3][4][5][6][7]
Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of expected performance characteristics for HPLC-UV and GC-MS methods for the analysis of this compound.
| Performance Characteristic | HPLC-UV | GC-MS (with derivatization) |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.998 |
| Range | 1 - 200 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL |
| Specificity | High | Very High |
| Robustness | Good | Moderate |
Experimental Protocols
Detailed methodologies for both the proposed HPLC-UV and GC-MS methods are provided below. These protocols are based on established methods for similar aromatic carboxylic acids and cyano-containing compounds and should be optimized and validated for the specific application.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to ensure elution of the analyte. A starting point could be 90% A, ramping to 10% A over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve the sample containing this compound in the same solvent as the standard solution to a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of carboxylic acids, a derivatization step is necessary for GC analysis. This method offers high sensitivity and selectivity, making it ideal for trace-level analysis.
1. Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for the analysis of derivatized carboxylic acids (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Derivatization Reagent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
3. Derivatization Procedure:
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.
Cross-Validation Protocol
The objective of this cross-validation is to demonstrate that the HPLC-UV and GC-MS methods provide equivalent results for the quantification of this compound.
1. Samples for Analysis:
-
Prepare at least three batches of samples with this compound concentrations at low, medium, and high levels within the overlapping quantitative range of both methods.
-
Each concentration level should be prepared in triplicate.
2. Analysis Procedure:
-
Analyze each sample using both the validated HPLC-UV and GC-MS methods.
-
The analysis should be performed by the same analyst on the same day to minimize variability.
3. Statistical Analysis:
-
For each concentration level, calculate the mean and standard deviation of the results obtained from both methods.
-
Compare the means using a two-tailed Student's t-test to determine if there is a statistically significant difference between the results of the two methods. A p-value greater than 0.05 will indicate no significant difference.
-
Calculate the percentage difference between the mean results of the two methods. The acceptance criterion is typically a difference of no more than 15%.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process.
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
References
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
Safety Operating Guide
Proper Disposal of 3-Cyano-4-fluorophenylacetic Acid: A Step-by-Step Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Cyano-4-fluorophenylacetic acid (CAS No. 519059-11-1) was found in the public domain. The following guidance is based on the safety data sheets of structurally similar compounds, including 3-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, and 4-(4-Fluorophenoxy)phenylacetic acid. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and always refer to the compound-specific SDS if available.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides essential information on handling, spill containment, and final disposal procedures for researchers, scientists, and drug development professionals.
Key Safety and Hazard Information
Based on data for analogous compounds, this compound is anticipated to present similar hazards. The following table summarizes the key safety classifications and recommended personal protective equipment (PPE).
| Hazard Classification | GHS Pictogram | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation (Category 2) | Exclamation Mark | H315: Causes skin irritation | Protective gloves (e.g., Nitrile rubber), Lab coat |
| Serious Eye Damage/Eye Irritation (Category 2) | Exclamation Mark | H319: Causes serious eye irritation | Safety glasses with side-shields or goggles |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Exclamation Mark | H335: May cause respiratory irritation | Use only in a well-ventilated area or with a fume hood |
Experimental Protocols: Disposal Procedures
The disposal of this compound, whether as a pure substance or in a solution, must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Label a dedicated, sealable waste container as "Hazardous Waste: this compound".
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles, when handling the waste.
-
-
Transferring Waste:
-
Carefully transfer the waste into the designated hazardous waste container.
-
Avoid creating dust if handling the solid form.
-
Use a funnel for transferring solutions to prevent spills.
-
-
Container Sealing and Storage:
-
Securely seal the waste container.
-
Store the container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep away from incompatible materials such as strong oxidizing agents and bases.[1]
-
-
Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[1][2]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
